Product packaging for Tolbutamide-13C(Cat. No.:)

Tolbutamide-13C

Cat. No.: B12418290
M. Wt: 271.34 g/mol
InChI Key: JLRGJRBPOGGCBT-QBZHADDCSA-N
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Description

Tolbutamide-13C is the carbon-13 labeled analog of Tolbutamide, a first-generation sulfonylurea that acts as an oral hypoglycemic agent . The compound functions as a potassium channel blocker (K_ATP inhibitor) that stimulates the acute release of insulin from pancreatic beta cells . This mechanism involves binding to the sulfonylurea receptor (SUR1), which inhibits potassium efflux, leading to membrane depolarization, calcium influx, and the subsequent exocytosis of insulin granules . As a stable isotope-labeled standard, this compound is an essential tool for modern pharmacological research. It is specifically designed for use in mass spectrometry-based assays to enable the precise and accurate quantification of native tolbutamide in complex biological matrices. This application is critical for conducting advanced drug metabolism and pharmacokinetic (DMPK) studies, including the investigation of its metabolism primarily via the cytochrome P450 2C9 (CYP2C9) enzyme . Researchers can leverage this compound to develop robust analytical methods, study drug-protein binding interactions , and perform physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions . This compound provides a critical internal standard that helps ensure data reliability in diabetes and metabolic disease research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O3S B12418290 Tolbutamide-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

271.34 g/mol

IUPAC Name

1-(113C)butyl-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)/i9+1

InChI Key

JLRGJRBPOGGCBT-QBZHADDCSA-N

Isomeric SMILES

CCC[13CH2]NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Tolbutamide-13C: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Tolbutamide-13C, an isotopically labeled form of the first-generation sulfonylurea drug, Tolbutamide. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

This compound is a stable isotope-labeled version of Tolbutamide, where one or more carbon atoms have been substituted with the non-radioactive isotope, carbon-13. This labeling is invaluable for a variety of research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, where it serves as an internal standard for quantitative analysis by mass spectrometry. Its chemical behavior is virtually identical to that of unlabeled Tolbutamide, allowing it to trace the parent compound through biological systems with high precision.

Physical and Chemical Properties

The introduction of a single carbon-13 isotope results in a negligible change to the bulk physical and chemical properties of the molecule when compared to its unlabeled counterpart. Therefore, the properties of Tolbutamide can be considered as a very close approximation for this compound.

Quantitative Data

The following tables summarize the key physical and chemical properties of both Tolbutamide and its 13C-labeled analogue.

Property Tolbutamide This compound Reference
Molecular Formula C₁₂H₁₈N₂O₃S¹³CC₁₁H₁₈N₂O₃S[1][2]
Molecular Weight 270.35 g/mol 271.34 g/mol [2][3][4]
CAS Number 64-77-7Not available[1][2]
Melting Point 128.5-129.5 °CExpected to be similar to Tolbutamide[1][5]
pKa 5.3Expected to be similar to Tolbutamide[5]
LogP 2.34Expected to be similar to Tolbutamide[6]
Appearance White crystalline powderExpected to be a white solid[1]
Solubility Value Reference
Water 109 mg/L (at 37 °C)[6]
Ethanol 30 mg/mL[7]
DMSO ≥10.05 mg/mL[8][9]
DMF 30 mg/mL[7]
Ethanol:PBS (pH 7.2) (1:6) 0.14 mg/mL[7]
Chloroform Soluble[1]
Ether Very slightly soluble[1]
Aqueous NaOH Readily dissolves[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical and chemical properties, as well as the synthesis and analysis of Tolbutamide and its isotopically labeled form.

Synthesis of Tolbutamide

The synthesis of Tolbutamide typically involves a multi-step process. A general workflow is outlined below. The introduction of the 13C label would occur through the use of a 13C-labeled starting material in the appropriate step.

Synthesis_Workflow Toluene Toluene PTS_Chloride p-Toluenesulfonyl chloride Toluene->PTS_Chloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid PTS_Amide p-Toluenesulfonamide PTS_Chloride->PTS_Amide Amination Ammonia Ammonia CarbamateIntermediate Carbamate Intermediate PTS_Amide->CarbamateIntermediate Reaction with Ethyl Chloroformate EthylChloroformate Ethyl Chloroformate Tolbutamide This compound CarbamateIntermediate->Tolbutamide Reaction with Butylamine Butylamine Butylamine (*13C labeled)

A generalized synthetic workflow for this compound.

A common synthetic route starts with the chlorosulfonation of toluene to produce p-toluenesulfonyl chloride.[10] This intermediate is then reacted with ammonia to form p-toluenesulfonamide.[10] The subsequent reaction with ethyl chloroformate yields a carbamate intermediate.[11] Finally, reaction with 13C-labeled butylamine results in the formation of this compound.[10][11]

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Solubility Assessment

To determine the solubility of this compound in various solvents, a known excess of the compound is added to a specific volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Characterization

A validated reverse-phase HPLC (RP-HPLC) method can be used for the quantitative analysis of this compound.[12]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., 0.1% orthophosphoric acid). A common mobile phase composition is a ratio of methanol, 0.1% orthophosphoric acid, and acetonitrile (e.g., 10:30:60 v/v/v).[12]

  • Detection: UV detection at a wavelength of approximately 230-231 nm.[12][13]

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase and diluted to the desired concentrations for analysis.[12]

Mass spectrometry is a key analytical technique for confirming the identity and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C-labeled compound.

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The ¹³C NMR spectrum will show an enhanced signal for the isotopically labeled carbon atom. Solid-state ¹³C NMR has been used to study the inclusion complexes of Tolbutamide.[14]

IR spectroscopy can be used to identify the functional groups present in the this compound molecule. The spectrum is expected to be very similar to that of unlabeled Tolbutamide.

Metabolic Pathway of Tolbutamide

Tolbutamide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9.[15] The major metabolic pathway involves the oxidation of the p-methyl group to a hydroxymethyl group, forming hydroxytolbutamide. This is followed by further oxidation to a carboxylic acid, resulting in the inactive metabolite, carboxytolbutamide.[15][16]

Metabolic_Pathway Tolbutamide Tolbutamide Hydroxytolbutamide Hydroxytolbutamide Tolbutamide->Hydroxytolbutamide CYP2C9 (Oxidation) Carboxytolbutamide Carboxytolbutamide (Inactive Metabolite) Hydroxytolbutamide->Carboxytolbutamide Oxidation Excretion Urinary Excretion Carboxytolbutamide->Excretion

The primary metabolic pathway of Tolbutamide.

Conclusion

This compound is a critical tool for researchers in the fields of drug metabolism and pharmacokinetics. Its physical and chemical properties are nearly identical to those of the parent compound, making it an ideal internal standard for quantitative bioanalysis. This guide provides a foundational understanding of its properties, analytical methodologies, and metabolic fate, to support its effective application in scientific research.

References

Tolbutamide-13C as a CYP2C9 Probe Substrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of CYP2C9 in Drug Metabolism

Cytochrome P450 2C9 (CYP2C9) is a vital enzyme, predominantly found in the liver, responsible for the metabolism of approximately 20% of all clinical drugs.[1] Its substrates include drugs with narrow therapeutic indices, such as the anticoagulant warfarin and the antiepileptic phenytoin.[2] Given its importance, accurately characterizing the activity of CYP2C9 is a cornerstone of drug development, enabling the prediction of drug-drug interactions (DDIs) and patient-specific metabolic capacities.

This is achieved through a process called phenotyping, which uses specific "probe substrates" to measure enzyme activity. Tolbutamide has long been recognized as a prototypic probe substrate for CYP2C9.[3] The use of a stable isotope-labeled version, Tolbutamide-13C, offers significant analytical advantages, primarily by leveraging the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for unambiguous detection. This guide provides a comprehensive overview of the role of this compound as a CYP2C9 probe, detailing its metabolic pathway, experimental protocols for in vitro and in vivo assessment, and key quantitative data.

Metabolic Pathway of Tolbutamide

The biotransformation of tolbutamide is a two-step oxidative process primarily initiated by CYP2C9.

  • Hydroxylation: CYP2C9 catalyzes the hydroxylation of the methyl group on the tolyl moiety of tolbutamide to form 4'-hydroxytolbutamide. This is the rate-limiting step and the most direct measure of CYP2C9 activity.

  • Oxidation: The intermediate metabolite, 4'-hydroxytolbutamide, is subsequently oxidized by cytosolic alcohol and aldehyde dehydrogenases to the inactive carboxytolbutamide, which is then excreted.

The specificity of the initial hydroxylation step makes tolbutamide an excellent tool for isolating and quantifying CYP2C9 function.[4]

Tolbutamide_Metabolism cluster_0 Metabolic Pathway Tolbutamide This compound Hydroxy 4'-hydroxy-tolbutamide-13C Tolbutamide->Hydroxy CYP2C9 (Rate-limiting step) Carboxy Carboxythis compound (Inactive) Hydroxy->Carboxy Alcohol/Aldehyde Dehydrogenase

Caption: Metabolic pathway of this compound mediated by CYP2C9.

Experimental Protocols for CYP2C9 Activity Assessment

The use of this compound as a probe substrate is applicable to both preclinical in vitro systems and clinical in vivo studies.

In Vitro CYP2C9 Inhibition and Kinetic Assays

These assays are fundamental in early drug development to screen new chemical entities (NCEs) for their potential to inhibit CYP2C9 and to determine the enzyme's kinetic parameters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP2C9-mediated tolbutamide hydroxylation or to find the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ).

Detailed Methodology:

  • System Preparation: Assays typically use human liver microsomes (HLMs) or recombinant human CYP2C9 enzymes (e.g., Supersomes™), which provide a cleaner system to study a single enzyme's activity.

  • Reagent Preparation:

    • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

    • Substrate: this compound dissolved in a suitable solvent (e.g., methanol), with final concentrations typically ranging from 50 to 2000 µM for kinetic studies.[5]

    • Cofactor: An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is crucial for P450 enzyme function.

    • Test Inhibitor: The NCE or a known inhibitor (e.g., sulfaphenazole) is prepared in a range of concentrations.

  • Incubation Procedure:

    • A mixture containing the enzyme source (microsomes or recombinant CYP2C9), buffer, and the test inhibitor (or vehicle control) is pre-incubated for 5-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.[1][5]

    • The reaction is initiated by adding this compound and the NADPH-regenerating system.

    • The total incubation volume is typically around 0.2-0.5 mL.

    • The reaction proceeds for a predetermined linear time (e.g., 40 minutes) with gentle shaking in a water bath at 37°C.[5]

  • Reaction Termination: The reaction is stopped by adding a cold quenching solution, typically 2 volumes of acetonitrile, which precipitates the proteins.[5]

  • Sample Processing: Samples are centrifuged at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[5]

  • LC-MS/MS Analysis: The supernatant, containing the metabolite (4'-hydroxy-tolbutamide-13C), is transferred for analysis. An internal standard (e.g., a deuterated version of the metabolite) is added to ensure accurate quantification.[6] The formation of 4'-hydroxy-tolbutamide-13C is measured using a validated LC-MS/MS method.[7][8]

InVitro_Workflow cluster_workflow In Vitro CYP2C9 Assay Workflow A Prepare Reagents (Enzyme, Buffer, NADPH, This compound, Inhibitor) B Pre-incubate Enzyme & Inhibitor at 37°C A->B C Initiate Reaction with Substrate & NADPH B->C D Incubate at 37°C (e.g., 40 min) C->D E Terminate Reaction (Cold Acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant via LC-MS/MS F->G H Calculate Kinetic Parameters (Km, Vmax, IC50) G->H

Caption: Workflow for a typical in vitro CYP2C9 inhibition assay.

In Vivo Clinical Phenotyping Studies

These studies assess an individual's metabolic capacity, which is crucial for personalized medicine and understanding the clinical relevance of genetic polymorphisms.

Objective: To determine the pharmacokinetic parameters of this compound as a measure of an individual's CYP2C9 phenotype, often correlated with their known genotype.

Detailed Methodology:

  • Subject Recruitment: Healthy volunteers are recruited, and their CYP2C9 genotype (e.g., 1/1, 1/2, 1/3) is determined beforehand using methods like PCR-RFLP.[9]

  • Drug Administration: A single oral dose of this compound is administered. To ensure subject safety and avoid hypoglycemic effects, a low dose (e.g., 125 mg) or a microdose is often used.[10] The 125 mg dose has been shown to be safe and effective for phenotyping.[10]

  • Sample Collection: Blood (plasma) and/or urine samples are collected at multiple time points over a period of up to 24 hours.[9][10]

  • Sample Processing: Plasma is separated from blood samples via centrifugation. All samples are stored frozen (-20°C or -80°C) until analysis.

  • Bioanalysis: Concentrations of this compound and its metabolites (4'-hydroxy-tolbutamide-13C and carboxythis compound) in plasma and urine are quantified using a validated LC-MS/MS method.[6][10]

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

      • Area Under the Curve (AUC): Represents total drug exposure.

      • Oral Clearance (CL/F): Represents the volume of plasma cleared of the drug per unit time.

      • Half-life (t½): The time required for the drug concentration to decrease by half.

    • These parameters, particularly oral clearance, serve as the phenotyping metric and are compared across different genotype groups.

Quantitative Data Summary

The metabolic activity of CYP2C9 is significantly influenced by genetic polymorphisms. The following tables summarize key quantitative data from clinical and in vitro studies, demonstrating the utility of tolbutamide as a probe.

Table 1: In Vivo Pharmacokinetic Parameters of Tolbutamide by CYP2C9 Genotype

This table illustrates the impact of common CYP2C9 genetic variants on the oral clearance of tolbutamide. Individuals with variant alleles (*2, *3) exhibit reduced metabolic capacity, leading to lower clearance and consequently higher drug exposure.

CYP2C9 GenotypeMean Oral Clearance (CL/F) (L/h)95% Confidence Interval (L/h)Reference
1/1 (Normal Metabolizer)0.970.89 - 1.05[11]
1/2 (Intermediate Metabolizer)0.860.79 - 0.93[11]
2/2 (Intermediate/Poor Metabolizer)0.750.69 - 0.81[11]
1/3 (Intermediate Metabolizer)0.560.51 - 0.61[11]
2/3 (Poor Metabolizer)0.450.41 - 0.49[11]
3/3 (Poor Metabolizer)0.150.14 - 0.16[11]

Data derived from a study administering a 500 mg oral dose of tolbutamide to healthy volunteers.[11] A separate study using a lower 125 mg dose showed comparable genotype-dependent differences in clearance.[10]

Table 2: In Vitro Kinetic Parameters for Tolbutamide Hydroxylation

This table presents the Michaelis-Menten kinetic parameters for the formation of 4'-hydroxytolbutamide in human liver microsomes, the primary site of metabolism.

ParameterMean ValueNotesReference
Apparent Kₘ120 ± 41 µMRepresents the substrate concentration at half-maximal velocity.[4]
Apparent Vₘₐₓ0.273 ± 0.066 nmol/min/mg proteinRepresents the maximum rate of the reaction.[4]
Unbound Kₘ64 - 123 µMKₘ value corrected for protein binding in the incubation; provides a more accurate estimate for in vivo extrapolation.[12]

Kₘ and Vₘₐₓ values can vary between different liver preparations and experimental conditions.

Conclusion

This compound stands as a robust and highly specific probe substrate for the functional assessment of CYP2C9. Its well-characterized metabolic pathway, dominated by a single enzyme in its rate-limiting step, provides a clear window into CYP2C9 activity. The use of a stable isotope label allows for highly sensitive and specific quantification by LC-MS/MS, enhancing data quality and enabling safe low-dose or microdose studies in humans.

For professionals in drug development, this compound is an indispensable tool for in vitro screening of NCEs for DDI potential and for conducting clinical phenotyping studies. The strong correlation between tolbutamide pharmacokinetics and CYP2C9 genotype underscores its value in advancing the principles of personalized medicine, ensuring safer and more effective therapeutic outcomes for drugs metabolized by this critical enzyme.[9]

References

Tolbutamide-13C: A Technical Guide to Commercial Availability and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for Tolbutamide-13C, a stable isotope-labeled analog of the first-generation sulfonylurea drug, Tolbutamide. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and other biomedical fields who require isotopically labeled standards for their studies.

Commercial Availability

This compound is available from several chemical suppliers specializing in stable isotope-labeled compounds. While pricing is typically available upon quotation, the following table summarizes key information from prominent vendors.

SupplierCatalog NumberProduct NameAdditional Information
MedChemExpressHY-B0401S1This compoundInquire for pricing and availability.[1][2][3]
BLD PharmBD140751This compoundInquire for pricing and availability.[4]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below, based on data from PubChem.[5][6]

PropertyValue
IUPAC Name 1-(1-13C)butyl-3-(4-methylphenyl)sulfonylurea
Molecular Formula C₁₁¹³CH₁₈N₂O₃S
Molecular Weight 271.34 g/mol
CAS Number Not available
Appearance White crystalline powder (based on unlabeled Tolbutamide)
Solubility Soluble in DMSO and ethanol (based on unlabeled Tolbutamide)[7]

Synthesis of this compound

The proposed synthesis of this compound introduces the isotopic label via a 13C-labeled n-butylamine precursor.

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of this compound from p-toluenesulfonyl isocyanate and [1-13C]n-butylamine.

Tolbutamide_13C_Synthesis Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_product Final Product p_toluenesulfonyl_isocyanate p-Toluenesulfonyl isocyanate tolbutamide_13C This compound p_toluenesulfonyl_isocyanate->tolbutamide_13C + n_butylamine_13C [1-13C]n-Butylamine n_butylamine_13C->tolbutamide_13C

Caption: Proposed reaction scheme for this compound synthesis.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound. These protocols are adapted from known procedures for the synthesis of unlabeled Tolbutamide.

Step 1: Synthesis of p-Toluenesulfonylurea (Intermediate)

This intermediate can be synthesized via multiple routes. A common method involves the reaction of p-toluenesulfonamide with urea.

  • Materials:

    • p-Toluenesulfonamide

    • Urea

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl)

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluenesulfonamide and a molar excess of urea in an appropriate solvent (e.g., a high-boiling point ether or an inert hydrocarbon).

    • Add a stoichiometric amount of sodium hydroxide to the mixture.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the p-toluenesulfonylurea.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the p-toluenesulfonylurea intermediate.

Step 2: Synthesis of this compound

This final step involves the reaction of the p-toluenesulfonylurea intermediate with the isotopically labeled n-butylamine.

  • Materials:

    • p-Toluenesulfonylurea

    • [1-13C]n-Butylamine

    • Anhydrous solvent (e.g., Toluene or Dichloromethane)

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • To a solution of p-toluenesulfonylurea in an anhydrous solvent under an inert atmosphere, add a stoichiometric amount of [1-13C]n-butylamine dropwise at room temperature.

    • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow General Experimental Workflow start Start reaction_setup Reaction Setup: p-Toluenesulfonylurea + [1-13C]n-Butylamine start->reaction_setup reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring workup Reaction Workup (Solvent Removal) reaction_monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for this compound synthesis and analysis.

Isotopic Enrichment and Characterization

Commercial suppliers of stable isotope-labeled compounds, such as MedChemExpress, typically provide products with high isotopic enrichment, often exceeding 98%.[8] The isotopic purity and identity of the final product should be confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 271, which is one mass unit higher than that of unlabeled Tolbutamide (m/z 270). The fragmentation pattern can also be used to confirm the position of the 13C label.

  • 13C NMR Spectroscopy: The 13C NMR spectrum will show a significantly enhanced signal for the carbon at the 1-position of the butyl group. The chemical shift of this carbon will be consistent with that of the corresponding carbon in unlabeled Tolbutamide. Solid-state 13C NMR studies have been conducted on Tolbutamide, which can provide reference chemical shift data.[3]

Conclusion

References

Probing Drug Metabolism: An In-depth Technical Guide to the Primary Research Applications of 13C Labeled Tolbutamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core research applications for 13C labeled Tolbutamide. Tolbutamide, a first-generation sulfonylurea drug, is extensively utilized as a probe substrate for the cytochrome P450 2C9 (CYP2C9) enzyme, a critical player in the metabolism of numerous drugs. The incorporation of a stable, non-radioactive 13C isotope allows for precise and safe tracing of Tolbutamide's metabolic fate, making it an invaluable tool in drug development and clinical pharmacology. This guide details its application in phenotyping CYP2C9 activity, investigating drug-drug interactions, and assessing the impact of genetic variations on drug metabolism.

Core Applications of 13C Labeled Tolbutamide

The primary application of 13C labeled Tolbutamide revolves around its role as a specific substrate for the CYP2C9 enzyme. This specificity allows researchers to investigate various aspects of drug metabolism.

CYP2C9 Phenotyping and Activity Assessment

13C-Tolbutamide is instrumental in determining the metabolic capacity of an individual's CYP2C9 enzymes. This "phenotyping" is crucial for personalizing drug therapy, as variations in CYP2C9 activity can significantly impact a drug's efficacy and toxicity. Low-dose administration of labeled tolbutamide allows for safe and accurate assessment of CYP2C9 function.[1]

Drug-Drug Interaction (DDI) Studies

A significant focus of drug development is to identify potential interactions between a new chemical entity and existing medications. 13C-Tolbutamide serves as a probe to assess whether a new drug inhibits or induces the activity of CYP2C9.[2][3] Such interactions can alter the clearance of other drugs metabolized by this enzyme, leading to adverse effects or therapeutic failure.[2][3] For instance, co-administration with a CYP2C9 inhibitor like sulfaphenazole can dramatically increase tolbutamide's plasma concentration.[2][3]

Pharmacogenetic Studies

Genetic polymorphisms in the CYP2C9 gene can lead to the expression of enzymes with altered metabolic activity. 13C-Tolbutamide is used to study the functional consequences of these genetic variants.[2][4] Individuals with certain CYP2C9 alleles, such as CYP2C92 and CYP2C93, exhibit reduced metabolism of tolbutamide, leading to higher plasma concentrations and an increased risk of adverse effects like hypoglycemia.[1][4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for the key applications of 13C labeled Tolbutamide.

Protocol 1: In Vivo CYP2C9 Phenotyping using 13C-Tolbutamide

This protocol describes a typical clinical study to assess CYP2C9 activity in healthy volunteers or patients.

Objective: To determine the pharmacokinetic parameters of 13C-Tolbutamide as a measure of CYP2C9 phenotype.

Methodology:

  • Subject Recruitment: Recruit a cohort of healthy volunteers with known CYP2C9 genotypes (e.g., 1/1, 1/2, 1/3).[1][4]

  • Drug Administration: Administer a single oral dose of 13C-Tolbutamide (e.g., 125 mg or 500 mg).[1][4]

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.[1][4][6] Collect urine samples over a 24-hour period.[1][4][6]

  • Sample Analysis:

    • Extract 13C-Tolbutamide and its metabolites (4'-hydroxy-tolbutamide and carboxytolbutamide) from plasma and urine samples.[1][7]

    • Quantify the concentrations of the parent drug and metabolites using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:

    • Area Under the Curve (AUC)[4]

    • Plasma Clearance (CL)[1]

    • Elimination Half-life (t1/2)[6]

    • Maximum Concentration (Cmax)[6]

    • Time to Maximum Concentration (Tmax)[6]

Protocol 2: In Vitro Assessment of CYP2C9 Inhibition

This protocol outlines an in vitro experiment to evaluate the inhibitory potential of a new drug candidate on CYP2C9 activity using human liver microsomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound for CYP2C9-mediated 13C-Tolbutamide metabolism.

Methodology:

  • Materials:

    • Human Liver Microsomes (HLMs)

    • 13C-Tolbutamide

    • NADPH regenerating system

    • Test compound (potential inhibitor)

    • Positive control inhibitor (e.g., Sulfaphenazole)

  • Incubation:

    • Pre-incubate HLMs with the test compound at various concentrations.

    • Initiate the metabolic reaction by adding 13C-Tolbutamide and the NADPH regenerating system.

    • Incubate at 37°C for a specified time.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Analyze the formation of the 13C-labeled 4'-hydroxytolbutamide metabolite by LC-MS/MS.

  • Data Analysis:

    • Plot the rate of metabolite formation against the concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.

    • Calculate the Ki value using appropriate kinetic models (e.g., Cheng-Prusoff equation).[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies involving Tolbutamide, providing a reference for its pharmacokinetic properties and its use in assessing CYP2C9 activity.

Pharmacokinetic Parameter Value Population/Condition Reference
Oral Clearance (CL/F) 0.85 L/hCYP2C91/1 homozygotes (125 mg dose)[1]
0.77 L/hCYP2C91/2 genotypes (125 mg dose)[1]
0.60 L/hCYP2C91/3 genotypes (125 mg dose)[1]
29% reductionCYP2C91/2 vs 1/1[4]
48% reductionCYP2C91/3 vs 1/1[4]
Plasma Concentration (24h) 1.70 µg/mLCYP2C91/1 homozygotes (125 mg dose)[1]
2.14 µg/mLCYP2C91/2 genotypes (125 mg dose)[1]
3.13 µg/mLCYP2C91/3 genotypes (125 mg dose)[1]
Area Under the Curve (AUC) 1.5-fold increaseCYP2C91/2 vs 1/1[4]
1.9-fold increaseCYP2C91/3 vs 1/1[4]
Elimination Half-life (t1/2) 9.1 hHealthy Chinese volunteers (500 mg dose)[6]
4.5 - 6.5 hGeneral population[8]
Inhibition Constant (Ki) ~0.1–0.2 µMSulfaphenazole (for CYP2C9)[2]

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Metabolic Pathway of Tolbutamide

This diagram illustrates the primary metabolic conversion of Tolbutamide to its major metabolites.

Tolbutamide_Metabolism Tolbutamide 13C-Tolbutamide Hydroxytolbutamide 4'-Hydroxy-tolbutamide Tolbutamide->Hydroxytolbutamide CYP2C9 Carboxytolbutamide Carboxytolbutamide Hydroxytolbutamide->Carboxytolbutamide Alcohol/Aldehyde Dehydrogenase

Caption: Metabolic pathway of 13C-Tolbutamide.

Experimental Workflow for In Vivo CYP2C9 Phenotyping

This diagram outlines the key steps in a clinical study to determine CYP2C9 phenotype using 13C-Tolbutamide.

CYP2C9_Phenotyping_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Genotyped) Drug_Administration Oral Administration (13C-Tolbutamide) Subject_Recruitment->Drug_Administration Sample_Collection Blood & Urine Collection Drug_Administration->Sample_Collection LC_MS_Analysis LC-MS/MS Analysis Sample_Collection->LC_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_Analysis->PK_Analysis Phenotype_Determination CYP2C9 Phenotype Determination PK_Analysis->Phenotype_Determination DDI_Logic Start Investigate DDI Potential of a New Drug CoAdminister Co-administer New Drug with 13C-Tolbutamide Start->CoAdminister MeasurePK Measure 13C-Tolbutamide Pharmacokinetics CoAdminister->MeasurePK ComparePK Compare PK with Tolbutamide alone MeasurePK->ComparePK Decision Significant Change in Tolbutamide PK? ComparePK->Decision InhibitionInduction Inhibition or Induction of CYP2C9 Decision->InhibitionInduction Yes NoInteraction No Significant Interaction with CYP2C9 Decision->NoInteraction No

References

Literature review of Tolbutamide-13C in drug metabolism studies.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tolbutamide-13C in Drug Metabolism Studies

Introduction

Tolbutamide, a first-generation sulfonylurea drug, has long been a cornerstone in the study of drug metabolism.[1] Its primary application in research is not for its therapeutic effect but as a highly specific probe substrate for Cytochrome P450 2C9 (CYP2C9), a critical enzyme in the biotransformation of numerous clinically important drugs.[2][3][4] The introduction of its stable isotope-labeled form, this compound, has further refined its utility, allowing for more precise and sensitive analyses, particularly in studies using mass spectrometry. This guide provides a comprehensive review of the use of this compound in drug metabolism, focusing on its metabolic pathways, quantitative pharmacokinetic data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Metabolic Pathway of Tolbutamide

The metabolism of tolbutamide is a well-characterized, two-step process predominantly occurring in the liver.[5][6] The initial and rate-limiting step is the hydroxylation of the tolyl methyl group, a reaction exclusively catalyzed by the CYP2C9 enzyme, to form 4-hydroxytolbutamide.[7][8] This active metabolite is then further oxidized by cytosolic alcohol and aldehyde dehydrogenases to the inactive carboxytolbutamide, which is subsequently eliminated, primarily in the urine.[5][7][9] Due to the high specificity of the initial step, the rate of tolbutamide clearance serves as a reliable in vivo measure of CYP2C9 activity.[2]

Tolbutamide_Metabolism Tolbutamide This compound Hydroxytolbutamide 4-Hydroxythis compound Tolbutamide->Hydroxytolbutamide CYP2C9 Carboxytolbutamide Carboxythis compound Hydroxytolbutamide->Carboxytolbutamide Dehydrogenases

Caption: Metabolic pathway of this compound.

Role as a CYP2C9 Probe Substrate

This compound is an invaluable tool for several key areas of drug metabolism research:

  • CYP2C9 Phenotyping: It is used to determine an individual's CYP2C9 metabolic capacity (phenotype), which can range from poor to extensive metabolizers. This is crucial for predicting how a patient might handle other drugs cleared by the same enzyme.[10][11]

  • Genetic Polymorphism Studies: The activity of CYP2C9 is significantly influenced by genetic variations, such as the CYP2C92 and CYP2C93 alleles, which lead to decreased enzyme function.[8][12] Studies using tolbutamide have been instrumental in quantifying the functional impact of these genotypes on drug clearance.[10][13]

  • Drug-Drug Interaction (DDI) Studies: this compound is used to investigate the potential of new chemical entities to inhibit or induce CYP2C9. A change in the pharmacokinetics of tolbutamide when co-administered with a new drug indicates a DDI.[14][15][16] The FDA recommends using probe substrates like tolbutamide for such evaluations.[17]

Quantitative Pharmacokinetic Data

The clearance of tolbutamide is highly sensitive to both an individual's genetic makeup and the presence of interacting drugs. The following tables summarize quantitative data from key studies.

Table 1: Influence of CYP2C9 Genotype on Tolbutamide Pharmacokinetics
CYP2C9 GenotypeOral Clearance (CL/F)AUC Increase (fold vs. 1/1)Key Findings
1/1 (Normal)0.85 - 0.97 L/h[11][12]-Represents baseline normal enzyme activity.[10]
1/2 (Intermediate)0.77 - 0.86 L/h[11][12]1.5-fold[10]Associated with a 29% reduction in oral clearance compared to 1/1.[10]
2/2 (Intermediate)0.75 L/h[12]-Demonstrates reduced metabolism, but less severe than 3 alleles.[12]
1/3 (Intermediate)0.56 - 0.60 L/h[11][12]1.9-fold[10]Associated with a 48% reduction in oral clearance compared to *1/1.[10]
2/3 (Poor)0.45 L/h[12]-Shows significantly impaired metabolism.[12]
3/3 (Poor)0.15 L/h[12]-Represents the poor metabolizer phenotype with the most severely reduced clearance.[12]
Table 2: Effect of CYP2C9 Inhibition on Tolbutamide Pharmacokinetics
InhibitorDoseTolbutamide Clearance ChangeTolbutamide Half-Life (t½) ChangeAUC Ratio (with/without inhibitor)
Sulfaphenazole 500 mg every 12hDecrease from 0.196 to 0.039 mL/min/kg[15]Increase from 7.3 h to 38.8 h[15]5.3 - 6.2[16]
Tasisulam Not specifiedDecrease from 1.1 L/h to 0.19 L/h[16]Increase from 7 h to ~39 h[16]5.7[16]

Experimental Protocols

Detailed and standardized protocols are essential for reliable results in drug metabolism studies.

In Vivo CYP2C9 Phenotyping Protocol

This protocol is a composite based on methodologies from multiple clinical studies.[9][10][11]

  • Subject Selection and Preparation:

    • Recruit healthy volunteers with predetermined CYP2C9 genotypes (e.g., 1/1, 1/2, 1/3).[10]

    • Subjects should abstain from alcohol for at least 36 hours and all other medications for at least 5 days prior to the study.[9]

    • An overnight fast is required before drug administration.[9]

  • Dosing and Administration:

    • Administer a single oral dose of 125 mg to 500 mg of this compound with approximately 200 mL of water.[9][10][11] A lower dose of 125 mg is often preferred to minimize the risk of hypoglycemia while still providing accurate phenotyping data.[11]

  • Sample Collection:

    • Plasma: Collect blood samples into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 32 hours).[9][10] Centrifuge immediately to separate plasma and store at -20°C or below until analysis.

    • Urine: Collect urine in fractions over a 24-hour period (e.g., 0-6, 6-12, 12-24 hours).[10][15] Measure the volume of each collection and store an aliquot at -20°C or below.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters including Area Under the Curve (AUC), clearance (CL/F), and elimination half-life (t½) using non-compartmental analysis.[9]

    • The urinary metabolic ratio (MR), calculated as the sum of metabolites divided by the parent drug in a specific collection interval (e.g., 6-12 hours), can also be used as a non-invasive metric of CYP2C9 activity.[15]

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Recruit Subject Recruitment (Healthy Volunteers) Genotype CYP2C9 Genotyping (PCR-RFLP) Recruit->Genotype Prep Subject Preparation (Fasting, Abstinence) Genotype->Prep Dose Administer Oral Dose of this compound Prep->Dose Sample Serial Plasma & Urine Sample Collection Dose->Sample Extract Sample Preparation (Liquid-Liquid Extraction) Sample->Extract Analyze LC-MS/MS Analysis (Quantification) Extract->Analyze PK Pharmacokinetic Analysis (AUC, CL/F, t½) Analyze->PK Phenotype Phenotype Determination (e.g., Poor vs. Normal) PK->Phenotype

Caption: Workflow for a CYP2C9 phenotyping study.

Analytical Methodology

Accurate quantification of this compound and its metabolites is critical. High-Performance Liquid Chromatography (HPLC) coupled with either UV or tandem mass spectrometry (MS/MS) is the standard.[3][18]

  • Sample Preparation: A simple one-step liquid-liquid extraction is commonly used. Plasma or urine is acidified, and the compounds of interest are extracted using a solvent like diethyl ether or tertiary-butyl methyl ether.[18][19]

  • Chromatography: Separation is achieved on a C8 or C18 reversed-phase column.[18][19] An isocratic mobile phase, often a mixture of methanol or acetonitrile and an acidic aqueous buffer (e.g., sodium acetate or phosphoric acid), is typically used.[18][19]

  • Detection:

    • UV Detection: Performed at a wavelength of approximately 230 nm.[18] This method is robust but less sensitive than MS/MS.

    • LC-MS/MS: This is the preferred method for modern studies, especially those using stable isotope-labeled tolbutamide. It offers superior sensitivity and selectivity. Detection is performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[3][20]

Logical Relationships: Genotype to Phenotype to Pharmacokinetics

The use of this compound allows for a clear elucidation of the relationship between an individual's genetic makeup and the resulting drug exposure. The CYP2C9 genotype directly dictates the metabolic phenotype, which in turn determines the pharmacokinetic profile of tolbutamide.

Genotype_Phenotype_PK cluster_genotype Genotype cluster_phenotype Phenotype (Enzyme Activity) cluster_pk Pharmacokinetic Outcome (Tolbutamide Exposure) g1 CYP2C91/1 p1 Normal Metabolizer g1->p1 g2 CYP2C91/3 p2 Intermediate Metabolizer g2->p2 g3 CYP2C93/3 p3 Poor Metabolizer g3->p3 pk1 Normal Clearance (CL/F ≈ 0.9 L/h) p1->pk1 pk2 Reduced Clearance (CL/F ≈ 0.56 L/h) p2->pk2 pk3 Severely Reduced Clearance (CL/F ≈ 0.15 L/h) p3->pk3

Caption: Relationship between CYP2C9 genotype, phenotype, and pharmacokinetics.

Conclusion

Tolbutamide, and specifically its stable-isotope labeled form this compound, remains a critical and highly validated probe substrate for the in vivo assessment of CYP2C9 activity. Its well-defined metabolic pathway and high specificity make it an ideal tool for phenotyping, investigating the functional significance of genetic polymorphisms, and evaluating drug-drug interaction potential. The quantitative data and established experimental protocols summarized in this guide provide a robust framework for its application in drug metabolism studies, ultimately contributing to the goals of precision medicine and safer drug development.

References

The Metabolic Journey of Tolbutamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the metabolic fate of tolbutamide in humans. Tolbutamide, a first-generation sulfonylurea, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for effective drug development, clinical pharmacology, and toxicology studies.

Absorption and Distribution

Tolbutamide is readily absorbed from the gastrointestinal tract following oral administration.[2][3] Detectable plasma concentrations are observed within 30 to 60 minutes, with peak plasma levels occurring between 3 to 5 hours.[1][4] The presence of food does not significantly alter its absorption.[3][4] Once absorbed, tolbutamide is extensively bound to plasma proteins, with approximately 95% being protein-bound.[2][4] This high degree of protein binding can be a site for potential drug-drug interactions, as other highly protein-bound drugs can displace tolbutamide, leading to an increase in its free, pharmacologically active concentration.[5]

Metabolism: The Central Role of the Liver

The liver is the primary site of tolbutamide metabolism.[2][6] The biotransformation of tolbutamide is crucial for its inactivation and subsequent elimination from the body.

Primary Metabolic Pathway

The principal metabolic pathway involves the oxidation of the p-methyl group of the tolyl moiety.[3][4] This process occurs in two main steps:

  • Hydroxylation: The initial and rate-limiting step is the hydroxylation of the methyl group to form hydroxytolbutamide (1-butyl-3-(p-hydroxymethyl)phenyl sulfonylurea).[3][4][6] This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[6]

  • Oxidation: The newly formed hydroxytolbutamide is then rapidly oxidized to carboxytolbutamide (1-butyl-3-p-carboxyphenylsulfonylurea).[4][7] This subsequent oxidation is facilitated by cytosolic alcohol and aldehyde dehydrogenases.[7] Carboxytolbutamide is the major metabolite found in urine and is pharmacologically inactive.[3]

Tolbutamide_Metabolism Tolbutamide Tolbutamide Hydroxytolbutamide Hydroxytolbutamide Tolbutamide->Hydroxytolbutamide CYP2C9, CYP2C19 (Hydroxylation) Carboxytolbutamide Carboxytolbutamide Hydroxytolbutamide->Carboxytolbutamide Alcohol/Aldehyde Dehydrogenase (Oxidation)

Key Metabolic Enzymes: The CYP2C Subfamily

The hydroxylation of tolbutamide is predominantly mediated by the CYP2C subfamily of cytochrome P450 enzymes.[8]

  • CYP2C9: This is the major enzyme responsible for tolbutamide metabolism.[6][7][9] Genetic polymorphisms in the CYP2C9 gene can significantly impact the rate of tolbutamide metabolism, leading to interindividual variability in drug clearance and response.[10][11] Individuals with certain CYP2C9 variants, such as CYP2C92 and CYP2C93, exhibit reduced enzyme activity, which can result in slower metabolism and an increased risk of hypoglycemia.[9][10]

  • CYP2C19: While CYP2C9 is the primary catalyst, studies have shown that CYP2C19 also contributes to tolbutamide hydroxylation, accounting for approximately 14% to 22% of its metabolism.[8] This contribution may be more significant in individuals with reduced CYP2C9 function.[8]

  • CYP2C8: Some research suggests a minor role for CYP2C8 in tolbutamide metabolism.[12]

Excretion

Tolbutamide and its metabolites are primarily eliminated from the body via the kidneys in the urine.[2][4] Approximately 75-85% of an orally administered dose is excreted in the urine within 24 hours, mainly in the form of carboxytolbutamide.[4][13] A smaller fraction is excreted in the feces.[2][4] Due to the high water solubility of its metabolites, there is no risk of crystalluria.[3]

Pharmacokinetic Parameters

The pharmacokinetic profile of tolbutamide is characterized by its rapid absorption, extensive protein binding, and relatively short half-life.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 3 - 5 hours[1][4]
Plasma Protein Binding ~95%[2][4]
Elimination Half-Life (t1/2) 4.5 - 6.5 hours (with interindividual variations from 4-25 hours)[3][4]
Apparent Volume of Distribution (V/F) 9.1 ± 1.7 L[7][14]
Apparent Oral Clearance (CL/F) 0.97 L/h (for CYP2C9 1/1 genotype)[10]
Urinary Excretion (24h) 75 - 85% of dose[4][13]
Major Urinary Metabolite Carboxytolbutamide[3]

Experimental Protocols for Metabolite Analysis

The quantification of tolbutamide and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique.

Sample Preparation: Liquid-Liquid Extraction

A typical protocol for extracting tolbutamide and its metabolites from plasma involves liquid-liquid extraction.

Experimental_Workflow Start Plasma Sample Acidification Acidify Sample Start->Acidification Extraction Liquid-Liquid Extraction (e.g., with diethyl ether) Acidification->Extraction Evaporation Evaporate Organic Layer Extraction->Evaporation Reconstitution Reconstitute Residue (in mobile phase) Evaporation->Reconstitution Analysis HPLC Analysis Reconstitution->Analysis

  • Acidification: The biological fluid (e.g., plasma, urine) is acidified.[15]

  • Extraction: The acidified sample is extracted with an organic solvent such as diethyl ether.[15] An internal standard, like chlorpropamide, is often added to improve the accuracy and precision of the method.[15]

  • Evaporation: The organic layer containing the analytes is separated and evaporated to dryness.[15]

  • Reconstitution: The residue is then redissolved in the HPLC mobile phase for analysis.[15]

HPLC Method for Tolbutamide and Metabolite Quantification

A validated reversed-phase HPLC (RP-HPLC) method can be used for the simultaneous determination of tolbutamide and its metabolites.

ParameterConditionReference
Column C18 reversed-phase column (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5 µm)[15][16]
Mobile Phase Acetonitrile, water, and an acidifier (e.g., 0.1% orthophosphoric acid or trifluoroacetic acid)[15][16]
Detection UV detection at approximately 230-235 nm[15][16]
Internal Standard Chlorpropamide or Carbamazepine[15]

Drug-Drug Interactions

The metabolism of tolbutamide via CYP2C9 is a significant source of drug-drug interactions.

  • Inhibitors of CYP2C9: Co-administration of drugs that inhibit CYP2C9, such as sulfaphenazole, can significantly decrease the clearance of tolbutamide, leading to a prolonged half-life and an increased risk of hypoglycemia.[17][18] Other inhibitors include certain antifungal agents (e.g., miconazole, fluconazole) and cimetidine.[13][19]

  • Inducers of CYP2C9: Conversely, drugs that induce CYP2C9 can increase the metabolism of tolbutamide, potentially reducing its therapeutic efficacy.

  • Protein Binding Displacement: As mentioned earlier, drugs that are highly protein-bound can displace tolbutamide, increasing its free concentration and hypoglycemic effect.[5] Examples include salicylates, other NSAIDs, and sulfonamides.[19]

Conclusion

The metabolic fate of tolbutamide in humans is a well-characterized process, dominated by hepatic oxidation via the CYP2C9 enzyme. The resulting inactive metabolites are efficiently cleared by the kidneys. The significant interindividual variability in tolbutamide metabolism, largely attributable to genetic polymorphisms in CYP2C9, underscores the importance of personalized medicine approaches. A comprehensive understanding of these metabolic pathways and the potential for drug-drug interactions is paramount for the safe and effective use of tolbutamide and for the development of new chemical entities that may be metabolized through similar pathways.

References

Methodological & Application

Application Notes and Protocols for Tolbutamide-13C in Human Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Tolbutamide-13C in human pharmacokinetic (PK) studies. Tolbutamide, a first-generation sulfonylurea, is a well-characterized substrate of the cytochrome P450 2C9 (CYP2C9) enzyme. The use of its stable isotope-labeled form, this compound, allows for precise and sensitive quantification in biological matrices, making it an invaluable tool in drug development, particularly for phenotyping studies and drug-drug interaction (DDI) assessments.

Introduction

Tolbutamide is primarily metabolized in the liver by CYP2C9 to 4'-hydroxy-tolbutamide, which is further oxidized to carboxytolbutamide. Due to its well-defined metabolic pathway, it is frequently used as a probe drug to assess CYP2C9 activity in vivo.[1][2][3] The administration of this compound, followed by the analysis of the labeled parent drug and its metabolites, enables researchers to accurately determine an individual's CYP2C9 metabolic phenotype. This is crucial for personalized medicine and for evaluating the potential of new chemical entities to inhibit or induce this important drug-metabolizing enzyme.

Microdosing studies with isotopically labeled drugs like Tolbutamide-14C have demonstrated the utility of this approach in understanding pharmacokinetic profiles in humans with minimal risk of pharmacological or toxicological effects.[4][5] A similar principle applies to this compound, which offers the advantage of being a non-radioactive stable isotope.

Dosing Recommendations

The selection of an appropriate dose for this compound is critical to ensure subject safety and obtain meaningful pharmacokinetic data. The dosage can be tailored based on the specific objectives of the study.

Study TypeRecommended Dose of this compoundRationaleReference(s)
CYP2C9 Phenotyping (Standard Dose) 500 mgThis is a therapeutic dose that provides robust plasma concentrations for accurate phenotyping.[2][3][6][7][2][3][6][7]
CYP2C9 Phenotyping (Low Dose) 125 mgThis lower dose minimizes the risk of hypoglycemia while still allowing for accurate assessment of CYP2C9 activity.[1][1]
Microdosing Studies 100 µgA microdose is used to assess pharmacokinetics with minimal pharmacological effects, particularly in early-phase clinical trials.[4][5][4][5]

Note: It is crucial to monitor blood glucose levels, especially when using higher doses of this compound, due to its hypoglycemic effects.[8][9]

Experimental Protocols

The following are detailed protocols for a typical human pharmacokinetic study involving the oral administration of this compound.

Subject Preparation
  • Inclusion/Exclusion Criteria: Subjects should be healthy volunteers who have undergone a thorough medical screening. Specific inclusion criteria may relate to age, weight, and CYP2C9 genotype.

  • Fasting: Subjects should fast overnight for at least 8-10 hours before the administration of this compound.[3] Water can be consumed as needed.

  • Restrictions: Subjects should abstain from alcohol for at least 36 hours and from smoking for at least 12 hours prior to and during the study.[3] All other medications should be withheld for at least 5 days before the study.[3]

Administration of this compound
  • Dosage Form: this compound is typically administered orally as a tablet or in a solution.

  • Administration: The subject should ingest the prescribed dose of this compound with a standardized volume of water (e.g., 200 mL).[3]

Sample Collection
  • Blood Sampling: Blood samples (e.g., 5-10 mL) should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at predose (0 hours) and at various time points post-dose. A typical sampling schedule might be: 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, 8, 10, 12, 24, 28, and 32 hours post-dose.[3]

  • Urine Sampling: Urine should be collected over specific intervals (e.g., 0-12 hours and 12-24 hours) to quantify the excretion of this compound and its metabolites.[2]

  • Sample Processing: Plasma should be separated from blood samples by centrifugation and stored, along with urine samples, at -20°C or -80°C until analysis.

Bioanalytical Method
  • Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the simultaneous quantification of this compound and its 13C-labeled metabolites in plasma and urine.[1]

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction method can be used to isolate the analytes from the biological matrix.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) should be calculated from the plasma concentration-time data using non-compartmental analysis.[5]

Pharmacokinetic Data

The following tables summarize typical pharmacokinetic parameters for tolbutamide in healthy human subjects. While the data presented is for unlabeled tolbutamide, similar values are expected for this compound.

Table 1: Pharmacokinetic Parameters of Tolbutamide in Healthy Volunteers

ParameterValueReference(s)
Tmax (Time to Peak Concentration) 3-5 hours[9][10]
t½ (Elimination Half-life) 4-7 hours[10]
Protein Binding ~95%[9]
Metabolism Primarily via CYP2C9 in the liver.[10][11][10][11]
Excretion 75-85% excreted in urine as metabolites.[8][9][8][9]

Table 2: Influence of CYP2C9 Genotype on Tolbutamide Pharmacokinetics (500 mg dose)

GenotypeAUC (0-∞) (µg·h/mL)Oral Clearance (L/h)Reference(s)
CYP2C91/1 719 ± 1010.637 ± 0.088[2][3]
CYP2C91/2 Increased by 1.5-foldReduced by 29%[2]
CYP2C91/3 Increased by 1.9-foldReduced by 48%[2]

Visualizations

Tolbutamide Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of Tolbutamide.

Tolbutamide_Metabolism Tolbutamide This compound Hydroxy 4'-Hydroxy-tolbutamide-13C Tolbutamide->Hydroxy CYP2C9 Carboxy Carboxythis compound Hydroxy->Carboxy Alcohol/Aldehyde Dehydrogenase

Caption: Metabolic pathway of this compound.

Experimental Workflow for a this compound Pharmacokinetic Study

This diagram outlines the key steps in a typical clinical study.

PK_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_post_study Post-Study Screening Subject Screening (Inclusion/Exclusion) Informed_Consent Informed Consent Screening->Informed_Consent Fasting Overnight Fasting Informed_Consent->Fasting Dosing Oral Administration of This compound Fasting->Dosing Sampling Blood and Urine Sample Collection Dosing->Sampling Analysis Bioanalysis (HPLC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis Reporting Final Report PK_Analysis->Reporting

Caption: Experimental workflow for a human PK study.

Mechanism of Action of Tolbutamide

This diagram illustrates how tolbutamide stimulates insulin secretion.

Tolbutamide_MoA Tolbutamide Tolbutamide SUR1 Sulfonylurea Receptor 1 (SUR1) Tolbutamide->SUR1 Binds to KATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->KATP_Channel Closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Release Insulin Release Ca_Influx->Insulin_Release Stimulates

References

Application Note: High-Throughput Quantification of Tolbutamide-13C in Human Serum using a Validated UHPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative analysis of Tolbutamide-13C in human serum. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical and pharmaceutical research settings for pharmacokinetic and drug metabolism studies.

Introduction

Tolbutamide is an oral hypoglycemic agent used in the management of type 2 diabetes. The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate and precise quantification of the unlabeled drug in biological matrices by compensating for matrix effects and variations in sample processing. This document provides a detailed protocol for the quantification of this compound in human serum, which can be adapted for the quantification of unlabeled tolbutamide using this compound as an internal standard.

Experimental

Materials and Reagents
  • Tolbutamide and this compound standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human serum (drug-free)

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation.[1]

  • Thaw serum samples and standards on ice.

  • To 50 µL of serum, add 150 µL of ice-cold acetonitrile containing the internal standard (if quantifying unlabeled tolbutamide).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

UHPLC Conditions

A fast chromatographic separation is achieved on a C18 reversed-phase column.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B in 2.5 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min
Total Run Time 4.0 minutes
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions

The following MRM transitions are monitored. The transitions for this compound are predicted based on the fragmentation of tolbutamide and should be confirmed experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Tolbutamide 271.1172.11550
271.191.12550
This compound 272.1173.11550
272.192.12550

Method Validation

The method should be validated according to regulatory guidelines for bioanalytical method validation.[2][3] Key validation parameters are summarized below.

Linearity

The method demonstrates excellent linearity over the concentration range of 10 to 20,000 ng/mL for tolbutamide in human serum.

AnalyteCalibration Range (ng/mL)
Tolbutamide10 - 20,000> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Low < 15%< 15%± 15%
Medium < 15%< 15%± 15%
High < 15%< 15%± 15%
Recovery and Matrix Effect

The extraction recovery and matrix effect are assessed to ensure the reliability of the method. Stable isotope-labeled internal standards are effective in minimizing matrix effects.[1]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing serum_sample Serum Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) serum_sample->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (13,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UHPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: UHPLC-MS/MS workflow for this compound quantification in serum.

Data Acquisition and Processing Logic

Caption: Logic for data acquisition and quantification.

Conclusion

The described UHPLC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human serum. The simple sample preparation and rapid analysis time make it well-suited for large-scale clinical and research studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the requirements for bioanalytical method validation.

References

Gas chromatography-mass spectrometry (GC-MS) for analyzing Tolbutamide metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Tolbutamide and its primary metabolites, hydroxytolbutamide (OHT) and carboxytolbutamide (COOHT), in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Tolbutamide is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes. The metabolism of Tolbutamide is a critical aspect of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathway involves the oxidation of the p-methyl group to form hydroxytolbutamide, which is subsequently oxidized to carboxytolbutamide. Monitoring the levels of Tolbutamide and its metabolites is essential for drug efficacy and safety studies. GC-MS offers a robust and sensitive analytical method for this purpose, particularly when coupled with appropriate sample preparation and derivatization techniques.

Metabolic Pathway of Tolbutamide

Tolbutamide undergoes a two-step metabolic conversion in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C9. The initial hydroxylation is the rate-limiting step in its clearance.

Tolbutamide_Metabolism cluster_legend Legend Tolbutamide Tolbutamide Hydroxytolbutamide Hydroxytolbutamide (OHT) Tolbutamide->Hydroxytolbutamide CYP2C9 (Hydroxylation) Carboxytolbutamide Carboxytolbutamide (COOHT) Hydroxytolbutamide->Carboxytolbutamide Alcohol/Aldehyde Dehydrogenase (Oxidation) Parent_Drug Parent Drug Metabolite1 Primary Metabolite Metabolite2 Secondary Metabolite

Caption: Metabolic pathway of Tolbutamide.

Experimental Workflow for GC-MS Analysis

The following diagram outlines the general workflow for the analysis of Tolbutamide and its metabolites from plasma samples.

GCMS_Workflow Start Plasma Sample Collection Extraction Liquid-Liquid Extraction (Acidified Plasma with Ether) Start->Extraction Derivatization N-methylation with Diazomethane Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification and Reporting Data->Quantification

Caption: Experimental workflow for GC-MS analysis.

Detailed Experimental Protocols

Sample Preparation

This protocol is adapted from established methods for the analysis of Tolbutamide and its metabolites in human plasma.[1][2]

Materials:

  • Human plasma

  • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether (GC grade)

  • Diazomethane solution (freshly prepared and handled with extreme caution in a fume hood)

  • Sodium sulfate, anhydrous

  • Evaporation system (e.g., nitrogen evaporator)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 1.0 mL of plasma into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample, calibrator, and quality control sample.

  • Acidification: Acidify the plasma by adding 100 µL of 1M HCl. Vortex for 30 seconds.

  • Extraction: Add 5 mL of diethyl ether to the tube. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the ether extract to remove any residual water.

  • Evaporation: Evaporate the ether extract to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • Warning: Diazomethane is explosive and highly toxic. This step must be performed by trained personnel in a designated fume hood with appropriate safety precautions.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent mixture (e.g., methanol/ether).

    • Add freshly prepared diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Remove the excess diazomethane by bubbling a stream of nitrogen through the solution until the yellow color disappears.

  • Final Preparation: Evaporate the solvent to dryness and reconstitute the residue in a suitable volume (e.g., 100 µL) of a GC-compatible solvent (e.g., ethyl acetate) for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial: 150 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

For the quantitative analysis of the N-methylated derivatives, the following ions should be monitored[2]:

Compound Monitored Ion (m/z)
N-methyl-Tolbutamide185
N-methyl-Hydroxytolbutamide172
N-methyl-Carboxytolbutamide200

Quantitative Data and Method Performance

The following tables summarize typical performance characteristics for the analysis of Tolbutamide and its metabolites. While the provided data is primarily derived from LC-MS/MS methods due to the limited availability of comprehensive GC-MS validation reports in the literature, it serves as a valuable reference for expected analytical performance.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

Analyte Calibration Range (ng/mL) LLOQ (ng/mL)
Tolbutamide10 - 2000010
Hydroxytolbutamide5 - 8005
Carboxytolbutamide(Data not available for a specific range)(Data not available)

Data for Tolbutamide and Hydroxytolbutamide are based on an LC-MS/MS method and are presented for illustrative purposes.

Table 2: Accuracy and Precision

Analyte Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
Tolbutamide< 12%< 12%88.8% - 109.7%
Hydroxytolbutamide< 12%< 12%88.8% - 109.7%

Data are based on an LC-MS/MS method and are presented for illustrative purposes.

Table 3: Recovery

Compound Recovery from Plasma
Tolbutamide57.1%[2]
Hydroxytolbutamide83.0%[2]
Carboxytolbutamide79.3%[2]

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the simultaneous determination of Tolbutamide and its major metabolites in biological samples. The key to successful analysis lies in the meticulous sample preparation, particularly the derivatization step, and the optimization of GC-MS parameters. These application notes and protocols serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for Utilizing ¹³C NMR Spectroscopy in Tolbutamide-¹³C Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy in the identification and analysis of metabolites derived from ¹³C-labeled Tolbutamide. This methodology is crucial for understanding the biotransformation of Tolbutamide, a first-generation sulfonylurea oral hypoglycemic agent.

Introduction

Tolbutamide is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9. The main metabolic pathway involves the oxidation of the p-methyl group to a hydroxymethyl group, forming hydroxytolbutamide. This is subsequently oxidized to the corresponding carboxylic acid, carboxytolbutamide. Utilizing ¹³C-labeled Tolbutamide in conjunction with ¹³C NMR spectroscopy offers a powerful tool for unambiguously tracing and identifying these metabolic products in complex biological matrices. The large chemical shift dispersion and the singlet nature of ¹³C signals at natural abundance or the specific coupling patterns in enriched compounds provide high-resolution structural information essential for metabolite identification.

Metabolic Pathway of Tolbutamide

The biotransformation of Tolbutamide follows a straightforward oxidative pathway. The initial hydroxylation is the rate-limiting step and is a key indicator of CYP2C9 activity.

Tolbutamide_Metabolism Tolbutamide Tolbutamide Hydroxytolbutamide Hydroxytolbutamide Tolbutamide->Hydroxytolbutamide CYP2C9 (Hydroxylation) Carboxytolbutamide Carboxytolbutamide Hydroxytolbutamide->Carboxytolbutamide Alcohol/Aldehyde Dehydrogenase (Oxidation)

Caption: Metabolic pathway of Tolbutamide.

Quantitative ¹³C NMR Data

Carbon AtomTolbutamide ¹³C Chemical Shift (ppm)Hydroxytolbutamide ¹³C Chemical Shift (ppm)Carboxytolbutamide ¹³C Chemical Shift (ppm)
C1' (butyl-CH₃)13.26Data not availableData not available
C2' (butyl-CH₂)19.30Data not availableData not available
C3' (butyl-CH₂)31.28Data not availableData not available
C4' (butyl-CH₂)38.98Data not availableData not available
C=O (urea)151.45Data not availableData not available
C1 (aromatic)137.62Data not availableData not available
C2, C6 (aromatic)129.23Data not availableData not available
C3, C5 (aromatic)127.09Data not availableData not available
C4 (aromatic)148.36Data not availableData not available
C7 (p-methyl)20.90Data not availableData not available

Experimental Protocols

A generalized workflow for the identification of Tolbutamide-¹³C metabolites in biological samples is presented below. This can be adapted for specific research needs.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis SampleCollection Biological Sample Collection (e.g., Urine, Plasma) Extraction Metabolite Extraction (e.g., Solid-Phase Extraction, Protein Precipitation) SampleCollection->Extraction NMR_Sample NMR Sample Preparation (Buffer, D₂O, Internal Standard) Extraction->NMR_Sample NMR_Acquisition ¹³C NMR Data Acquisition (1D and 2D Experiments) NMR_Sample->NMR_Acquisition Processing NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Identification Metabolite Identification (Comparison to Reference Spectra/Databases) Processing->Identification Quantification Quantification (Signal Integration) Identification->Quantification

Caption: General workflow for NMR-based metabolite identification.

Protocol 1: Sample Preparation from Urine
  • Urine Collection: Collect urine samples and immediately store them at -80°C to quench metabolic activity.

  • Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • pH Adjustment and Buffering: To a 540 µL aliquot of the urine supernatant, add 60 µL of a phosphate buffer (e.g., 1.5 M K₂HPO₄, pH 7.4) prepared in D₂O. The buffer helps to maintain a stable pH, which is crucial for reproducible chemical shifts.

  • Internal Standard: The buffer should also contain a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (δ 0.0 ppm) and quantification.

  • Transfer to NMR Tube: Vortex the mixture and transfer the final volume to a 5 mm NMR tube.

Protocol 2: Sample Preparation from Plasma/Serum
  • Plasma/Serum Collection: Collect blood samples in appropriate anticoagulant-containing tubes (for plasma) or allow to clot (for serum). Centrifuge according to standard procedures to separate plasma or serum and store at -80°C.

  • Protein Precipitation and Metabolite Extraction: Thaw plasma/serum samples on ice. To remove proteins and extract metabolites, a solvent precipitation method is commonly used. Add a threefold volume of a cold solvent (e.g., methanol or acetonitrile) to the plasma/serum sample.

  • Vortex and Incubate: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection and Drying: Transfer the supernatant containing the metabolites to a new tube and dry it, for example, using a centrifugal vacuum evaporator.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 600 µL) of D₂O-based phosphate buffer containing an internal standard, as described for urine sample preparation.

  • Transfer to NMR Tube: Vortex the reconstituted sample to ensure complete dissolution and transfer to a 5 mm NMR tube.

Protocol 3: ¹³C NMR Data Acquisition
  • Spectrometer Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Temperature Control: Maintain a constant temperature (e.g., 25°C) throughout the experiment to ensure chemical shift stability.

  • 1D ¹³C NMR Experiment:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is typically used.

    • Acquisition Parameters:

      • Spectral Width: A wide spectral width (e.g., 200-250 ppm) is necessary to cover the full range of expected chemical shifts.

      • Number of Scans: A large number of scans (from several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio, depending on the concentration of the metabolites.

      • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate quantification.

      • Proton Decoupling: Use a broadband proton decoupling sequence (e.g., WALTZ-16) to remove ¹H-¹³C couplings and improve signal-to-noise.

  • 2D NMR Experiments (for structural confirmation):

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing valuable connectivity information.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is useful for piecing together the carbon skeleton of a metabolite.

Data Analysis and Metabolite Identification

  • Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software (e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the internal standard.

  • Identification: The identification of Tolbutamide-¹³C and its metabolites is achieved by comparing the chemical shifts of the signals in the experimental spectra to the known chemical shifts of the parent compound and predicted shifts for the metabolites. The use of ¹³C-labeled Tolbutamide will result in characteristic signals that are readily distinguishable from the natural abundance ¹³C background of endogenous metabolites.

  • Quantification: The relative or absolute concentrations of the identified metabolites can be determined by integrating the peak areas of their respective ¹³C NMR signals relative to the integral of the known concentration of the internal standard.

Signaling Pathway of Tolbutamide Action

Tolbutamide exerts its hypoglycemic effect by stimulating insulin secretion from pancreatic β-cells. This process is initiated by the binding of the drug to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.

Tolbutamide_Signaling Tolbutamide Tolbutamide SUR1 Sulfonylurea Receptor 1 (SUR1) Tolbutamide->SUR1 binds to KATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->KATP_Channel inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx facilitates Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion resulting in

Caption: Signaling pathway of Tolbutamide-induced insulin secretion.

Application Notes and Protocols for Investigating Drug-Drug Interactions with CYP2C9 Inhibitors Using Tolbutamide-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tolbutamide-13C as a probe substrate for investigating drug-drug interactions (DDIs) involving cytochrome P450 2C9 (CYP2C9) inhibitors. The following sections detail the rationale, experimental protocols, data analysis, and interpretation for both in vitro and in vivo studies.

Introduction

Cytochrome P450 2C9 (CYP2C9) is a critical enzyme in human drug metabolism, responsible for the biotransformation of numerous clinically important drugs.[1] Inhibition of CYP2C9 by a co-administered drug can lead to elevated plasma concentrations of a CYP2C9 substrate, potentially causing adverse drug reactions. Therefore, assessing the potential of new chemical entities (NCEs) to inhibit CYP2C9 is a crucial step in drug development.

Tolbutamide is a well-established and widely accepted probe substrate for assessing CYP2C9 activity both in vitro and in vivo.[1] It is primarily metabolized to 4-hydroxytolbutamide, a reaction almost exclusively catalyzed by CYP2C9. The use of a stable isotope-labeled version, this compound, offers significant advantages for these studies.

Advantages of Using this compound:

  • Increased Specificity and Sensitivity: The mass shift introduced by the 13C label allows for highly specific detection using mass spectrometry, minimizing interference from endogenous compounds in biological matrices.[]

  • Enhanced Accuracy in Quantitative Analysis: A 13C-labeled internal standard can be used to correct for matrix effects and variations in sample processing and instrument response, leading to more accurate and precise quantification.[]

  • Safety: Unlike radioactive isotopes (e.g., 14C), stable isotopes like 13C are non-radioactive and pose no safety risks to researchers or, in the case of in vivo studies, to the subjects.[3]

  • Versatility: 13C-labeled compounds can be used in a wide range of in vitro and in vivo experimental settings.

Metabolic Pathway of Tolbutamide

The primary metabolic pathway of tolbutamide involves the hydroxylation of the p-methyl group to form 4-hydroxytolbutamide. This reaction is predominantly mediated by the CYP2C9 enzyme in the liver.

Tolbutamide_13C This compound Hydroxytolbutamide_13C 4-Hydroxythis compound Tolbutamide_13C->Hydroxytolbutamide_13C Hydroxylation CYP2C9 CYP2C9 CYP2C9->Tolbutamide_13C

Figure 1: Metabolic conversion of this compound.

Experimental Protocols

In Vitro CYP2C9 Inhibition Assay Using Human Liver Microsomes

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against CYP2C9-mediated this compound metabolism.

Materials:

  • This compound

  • 4-Hydroxythis compound (for use as an analytical standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Test inhibitor compound

  • Positive control inhibitor (e.g., Sulfaphenazole)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., Tolbutamide-d9)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Processing cluster_analysis Analysis Prep_Inhibitor Prepare serial dilutions of test inhibitor and positive control Pre_incubation Pre-incubate HLM mixture with inhibitor/vehicle at 37°C Prep_Inhibitor->Pre_incubation Prep_Substrate Prepare this compound working solution Initiate_Reaction Add this compound to initiate the reaction Prep_Substrate->Initiate_Reaction Prep_Microsomes Prepare HLM and NADPH regenerating system mixture Prep_Microsomes->Pre_incubation Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C with shaking Initiate_Reaction->Incubate Terminate Stop reaction with cold acetonitrile containing internal standard Incubate->Terminate Centrifuge Centrifuge to precipitate proteins Terminate->Centrifuge Transfer Transfer supernatant for analysis Centrifuge->Transfer LCMS LC-MS/MS analysis of 4-Hydroxythis compound Transfer->LCMS Data_Analysis Calculate IC50 and Ki values LCMS->Data_Analysis

Figure 2: In vitro CYP2C9 inhibition assay workflow.

Detailed Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). The final concentration in the incubation should be close to the Km value for CYP2C9 (typically around 100-150 µM).

    • Prepare serial dilutions of the test inhibitor and the positive control (Sulfaphenazole) in the same solvent.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Prepare the human liver microsome suspension in potassium phosphate buffer.

  • Incubation Procedure:

    • In a 96-well plate, add the appropriate volume of potassium phosphate buffer.

    • Add the test inhibitor or vehicle control.

    • Add the human liver microsome suspension.

    • Pre-incubate the plate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the this compound substrate.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C with shaking. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard.

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of 4-Hydroxythis compound using a validated LC-MS/MS method.

    • Example LC-MS/MS Conditions:

      • Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 2.1 mm x 50 mm, 3.5 µm).[4]

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[4][5]

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4-Hydroxythis compound and the internal standard.

  • Data Analysis:

    • Calculate the percent inhibition of CYP2C9 activity at each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the inhibition data to a suitable model using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Quantitative Data Summary (In Vitro):

InhibitorProbe SubstrateSystemKi (µM)Inhibition Type
SulfaphenazoleTolbutamideHuman Liver Microsomes~0.1-0.2Competitive
PhenylbutazoneTolbutamideHuman Liver Microsomes~10Competitive
FluvoxamineTolbutamideHuman Liver Microsomes13.3-

Note: The Ki values presented are from studies using unlabeled tolbutamide but are expected to be comparable for this compound.

In Vivo Drug-Drug Interaction Study in Rats

This protocol outlines a typical crossover study design in rats to evaluate the effect of a potential CYP2C9 inhibitor on the pharmacokinetics of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • This compound

  • Test inhibitor compound

  • Vehicle for dosing (e.g., saline, corn oil)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

cluster_phase1 Phase 1: Control cluster_phase2 Phase 2: Treatment cluster_analysis Sample Processing & Analysis Dose_Tolbutamide1 Administer this compound to rats Collect_Blood1 Collect blood samples at specified time points Dose_Tolbutamide1->Collect_Blood1 Washout Washout Period Collect_Blood1->Washout Process_Plasma Process blood to obtain plasma Dose_Inhibitor Administer test inhibitor Washout->Dose_Inhibitor Dose_Tolbutamide2 Administer this compound Dose_Inhibitor->Dose_Tolbutamide2 Collect_Blood2 Collect blood samples at specified time points Dose_Tolbutamide2->Collect_Blood2 LCMS_Analysis Quantify this compound and 4-Hydroxythis compound by LC-MS/MS Process_Plasma->LCMS_Analysis PK_Analysis Determine pharmacokinetic parameters (AUC, Cmax, t1/2) LCMS_Analysis->PK_Analysis Compare_PK Compare PK parameters between control and treatment phases PK_Analysis->Compare_PK

Figure 3: In vivo DDI study workflow.

Detailed Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate rats to the housing conditions for at least one week.

    • Fast rats overnight before dosing.

    • Phase 1 (Control): Administer a single oral or intravenous dose of this compound to each rat.

    • Washout Period: Allow for a sufficient washout period (at least 5-7 half-lives of Tolbutamide) for the drug to be eliminated from the system.

    • Phase 2 (Treatment): Administer the test inhibitor. The timing of inhibitor administration relative to the this compound dose will depend on the inhibitor's pharmacokinetic properties (e.g., time to maximum concentration). Following inhibitor administration, administer the same dose of this compound as in Phase 1.

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a bioanalytical LC-MS/MS method for the simultaneous quantification of this compound and 4-Hydroxythis compound in rat plasma.[4][5][6]

    • Prepare plasma samples for analysis, typically involving protein precipitation with acetonitrile followed by centrifugation.[7]

  • Pharmacokinetic and Statistical Analysis:

    • Calculate the key pharmacokinetic parameters for this compound, including the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2), for both the control and treatment phases.

    • Perform statistical analysis (e.g., paired t-test) to compare the pharmacokinetic parameters between the two phases and determine if the test inhibitor significantly alters the disposition of this compound.

Quantitative Data Summary (In Vivo):

InhibitorEffect on Tolbutamide Pharmacokinetics in Rats
Phenobarbitone (Inducer)Significant decrease in half-life and AUC; significant increase in clearance.[8]
Primaquine (Inhibitor)Significant increase in half-life and AUC; decreased clearance.[8]
Cimetidine (Inhibitor)Similar changes to primaquine but of lesser magnitude.[8]

Note: These studies were conducted with unlabeled tolbutamide, but the relative effects are expected to be similar with this compound.

Conclusion

The use of this compound as a probe substrate provides a robust and reliable method for investigating the potential of new chemical entities to inhibit CYP2C9. The detailed protocols and methodologies presented in these application notes offer a framework for conducting both in vitro and in vivo DDI studies. Careful execution of these experiments and thorough data analysis are essential for accurately characterizing the DDI profile of a drug candidate and ensuring its safety and efficacy in clinical use.

References

Application of Tolbutamide-13C in physiologically based pharmacokinetic (PBPK) models.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Tolbutamide, a first-generation sulfonylurea, is primarily metabolized by the cytochrome P450 2C9 (CYP2C9) enzyme. This metabolic characteristic makes it an invaluable in vivo probe for assessing CYP2C9 activity. The use of its stable isotope-labeled counterpart, Tolbutamide-13C, in conjunction with physiologically based pharmacokinetic (PBPK) modeling, offers a sophisticated and precise approach for drug development studies. PBPK models are mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological and biochemical parameters. The integration of this compound into PBPK modeling provides a powerful tool for predicting drug-drug interactions (DDIs), understanding variability in drug metabolism, and informing dose adjustments for new chemical entities (NCEs) that are substrates, inhibitors, or inducers of CYP2C9.

Principle and Advantages of this compound in PBPK Modeling

The core principle behind using this compound is to provide a highly specific and sensitive tracer that can be distinguished from endogenous compounds and other co-administered drugs. In PBPK models, this compound can serve as a "victim" drug to quantify the impact of an NCE on CYP2C9 activity.

Key Advantages:

  • Enhanced Specificity: The 13C label allows for unambiguous detection and quantification of tolbutamide and its metabolites using mass spectrometry, eliminating interference from background noise.

  • Reduced Variability: The use of a probe drug like this compound can help to dissect the sources of pharmacokinetic variability in a patient population, attributing it to factors like genetics (CYP2C9 polymorphisms), disease state, or co-medications.

  • Accurate DDI Prediction: PBPK models incorporating this compound data can more accurately predict the DDI potential of an NCE with other CYP2C9 substrates. This is crucial for regulatory submissions and for designing informative clinical trials.

  • Microdosing Studies: The high sensitivity of detection for 13C-labeled compounds allows for the administration of microdoses of this compound, minimizing the risk of pharmacological effects while still obtaining robust pharmacokinetic data.

  • "Cocktail" Studies: this compound can be included in a "cocktail" of probe drugs for different CYP enzymes, allowing for the simultaneous assessment of an NCE's effect on multiple metabolic pathways in a single study.

Applications in Drug Development

  • Lead Optimization: Early in drug discovery, PBPK models with this compound can help in selecting NCEs with a lower potential for CYP2C9-mediated DDIs.

  • Clinical Trial Design: PBPK simulations can help in optimizing the design of clinical DDI studies, including the selection of doses and sampling time points.

  • Regulatory Submissions: PBPK modeling reports incorporating this compound data are increasingly accepted by regulatory agencies (e.g., FDA, EMA) to support DDI claims on drug labels.

  • Personalized Medicine: In the future, PBPK models could be used to individualize drug therapy by predicting a patient's metabolic capacity for CYP2C9 substrates based on their response to a this compound probe.

Experimental Protocols

1. In Vitro Enzyme Kinetics

Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism by CYP2C9.

Materials:

  • Recombinant human CYP2C9 enzymes

  • This compound

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Protocol:

  • Prepare a series of this compound concentrations in the incubation buffer.

  • Pre-incubate the recombinant CYP2C9 enzymes with the NADPH regenerating system at 37°C.

  • Initiate the metabolic reaction by adding this compound to the enzyme mixture.

  • Incubate for a specified time, ensuring that the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the primary metabolite, 4-hydroxy-Tolbutamide-13C, using a validated LC-MS/MS method.

  • Calculate the reaction velocity at each substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

2. PBPK Model Development and Validation

Objective: To build and validate a PBPK model for this compound to be used for DDI predictions.

Software: Commercially available PBPK modeling software (e.g., Simcyp, GastroPlus).

Protocol:

  • Model Structure: Define the model structure, including the compartments representing different tissues and organs, and the physiological parameters (e.g., blood flow, tissue volume).

  • Drug-Specific Parameters:

    • Physicochemical Properties: Input the molecular weight, pKa, and logP of this compound.

    • Absorption: Input parameters for oral absorption (e.g., solubility, permeability).

    • Distribution: Use tissue-to-plasma partition coefficients (Kp values) to describe the distribution of this compound into different tissues.

    • Metabolism: Input the in vitro enzyme kinetic data (Km and Vmax) for CYP2C9-mediated metabolism.

    • Elimination: Input the renal clearance and any other relevant elimination pathways.

  • Model Simulation: Simulate the pharmacokinetic profile of this compound after a single oral dose.

  • Model Validation:

    • Compare the simulated pharmacokinetic profile with observed clinical data for tolbutamide.

    • Refine the model parameters to achieve a good fit between the simulated and observed data.

    • Validate the model's predictive performance by simulating DDI studies with known CYP2C9 inhibitors (e.g., fluconazole) and comparing the predicted results with observed clinical data.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Parameters of Tolbutamide for PBPK Modeling

ParameterValueSource
Molecular Weight ( g/mol )270.35PubChem
pKa5.3DrugBank
logP2.5DrugBank
Fraction Unbound in Plasma (fu)0.02Published Literature
Blood-to-Plasma Ratio0.6Published Literature
Volume of Distribution (L/kg)0.1-0.2Published Literature
Systemic Clearance (L/h)0.7-1.5Published Literature

Table 2: In Vitro Metabolic Parameters for Tolbutamide

EnzymeKm (µM)Vmax (pmol/min/pmol CYP)Source
CYP2C950-1505-15Published Literature

Mandatory Visualization

PBPK_Model_Workflow cluster_in_vitro In Vitro Data Generation cluster_model_building PBPK Model Construction cluster_simulation_validation Simulation and Validation invitro_kinetics Enzyme Kinetics (Km, Vmax for CYP2C9) drug_params Input Drug-Specific Parameters invitro_kinetics->drug_params physchem Physicochemical Properties (MW, pKa, logP) physchem->drug_params binding Plasma Protein Binding (fu) binding->drug_params model_structure Define Model Structure (Physiological Parameters) model_structure->drug_params simulation Simulate PK Profile of This compound drug_params->simulation validation Compare with Clinical Data simulation->validation ddi_prediction Predict DDI with NCE validation->ddi_prediction

Caption: Workflow for developing and validating a PBPK model for this compound.

Tolbutamide_Metabolism Tolbutamide This compound Metabolite 4-Hydroxy-Tolbutamide-13C Tolbutamide->Metabolite Metabolism Excretion Renal Excretion Metabolite->Excretion Elimination CYP2C9 CYP2C9 CYP2C9->Tolbutamide Inhibitor NCE (Inhibitor) Inhibitor->CYP2C9 Inhibition

Caption: Metabolic pathway of this compound via CYP2C9 and potential for DDI.

Application Notes and Protocols for In Vitro Tolbutamide-¹³C Metabolism Assay Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro metabolism of ¹³C-labeled tolbutamide using human liver microsomes. This assay is a critical tool in drug development for characterizing the metabolic stability and enzyme kinetics of new chemical entities, as tolbutamide is a well-established probe substrate for the cytochrome P450 2C9 (CYP2C9) enzyme, a key enzyme in human drug metabolism.

Introduction

Tolbutamide is an oral hypoglycemic agent that is primarily eliminated from the body through metabolism. The initial and rate-limiting step is the hydroxylation of the p-methyl group to form 4-hydroxytolbutamide.[1][2][3] This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C9, making tolbutamide an ideal probe substrate for assessing CYP2C9 activity.[4][5][6] While CYP2C9 is the major contributor, some studies suggest a minor role for CYP2C19 in tolbutamide hydroxylation.[2] The resulting 4-hydroxytolbutamide is further oxidized to the pharmacologically inactive carboxytolbutamide.[7][8]

The use of ¹³C-labeled tolbutamide in this assay, coupled with liquid chromatography-mass spectrometry (LC-MS/MS) analysis, allows for precise and sensitive quantification of the parent compound and its metabolites, distinguishing them from any endogenous interferences. This protocol outlines the necessary reagents, experimental workflow, and data analysis procedures for conducting a robust and reliable in vitro tolbutamide-¹³C metabolism assay.

Data Presentation

Table 1: Typical Kinetic Parameters for Tolbutamide Hydroxylation in Human Liver Microsomes
ParameterValueUnitSource
Apparent Km74 - 260µM[1][5][9]
Apparent Vmax0.273 - 0.45nmol/min/mg protein[1][9]

Note: The kinetic parameters (Km and Vmax) can vary depending on the specific lot of human liver microsomes, genetic polymorphisms of the donor, and experimental conditions. It is recommended that these parameters be determined for each new batch of microsomes.

Table 2: Experimental Conditions for Tolbutamide-¹³C Metabolism Assay
ParameterRecommended Condition
SubstrateTolbutamide-¹³C
Enzyme SourcePooled Human Liver Microsomes (HLMs)
Microsomal Protein Concentration0.1 - 0.5 mg/mL
Substrate Concentration Range1 - 500 µM (for kinetic studies)
Incubation Buffer100 mM Potassium Phosphate Buffer, pH 7.4
CofactorNADPH-Regenerating System (e.g., 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate, 0.4 U/mL Glucose-6-Phosphate Dehydrogenase, 3.3 mM MgCl₂)
Incubation Temperature37°C
Incubation Time0 - 60 minutes (linear range to be determined)
Reaction TerminationAcetonitrile or Methanol (ice-cold)
Analytical MethodLC-MS/MS

Experimental Protocols

Reagent and Stock Solution Preparation
  • Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of 1 M potassium phosphate monobasic and 1 M potassium phosphate dibasic. Mix appropriate volumes to achieve a pH of 7.4. Dilute to a final concentration of 100 mM with ultrapure water.

  • Tolbutamide-¹³C Stock Solution (10 mM): Dissolve an appropriate amount of tolbutamide-¹³C in a suitable organic solvent such as methanol or DMSO to prepare a 10 mM stock solution.

  • NADPH-Regenerating System (NRS) Stock Solution: Prepare a stock solution of the NRS components in 100 mM potassium phosphate buffer. The final concentrations in the incubation mixture should be as specified in Table 2.

  • Human Liver Microsomes (HLMs): Thaw pooled HLMs (commercially available) on ice immediately before use. Dilute the microsomes to the desired working concentration with 100 mM potassium phosphate buffer.

In Vitro Incubation Procedure
  • Pre-incubation: In a microcentrifuge tube, add the following in order:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • Diluted Human Liver Microsomes

    • Tolbutamide-¹³C working solution Vortex gently to mix and pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the pre-incubated mixture. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for the desired time points (e.g., 0, 5, 10, 20, 30, and 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile or methanol containing an internal standard (e.g., a structurally similar compound not found in the reaction, such as sulfaphenazole, or a stable isotope-labeled version of the metabolite).

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Analyze the supernatant using a suitable reverse-phase HPLC column to separate tolbutamide-¹³C and its metabolites.

  • Mass Spectrometric Detection: Detect and quantify the parent compound and its metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for tolbutamide-¹³C and its ¹³C-labeled metabolites will need to be determined.

Data Analysis
  • Metabolite Formation Rate: Calculate the rate of formation of 4-hydroxytolbutamide-¹³C by plotting the concentration of the metabolite against time. The initial linear portion of the curve represents the initial velocity (v).

  • Enzyme Kinetics: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of tolbutamide-¹³C. Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) to determine Km and Vmax.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - Buffer - Tolbutamide-13C Stock - NRS Stock pre_incubation Pre-incubate Microsomes and this compound at 37°C reagents->pre_incubation microsomes Thaw and Dilute Human Liver Microsomes microsomes->pre_incubation initiation Initiate Reaction with NRS pre_incubation->initiation incubation Incubate at 37°C (Time Course) initiation->incubation termination Terminate Reaction with Cold Solvent incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis: - Metabolite Formation Rate - Enzyme Kinetics (Km, Vmax) lcms->data_analysis metabolic_pathway tolbutamide This compound hydroxytolbutamide 4-Hydroxythis compound tolbutamide->hydroxytolbutamide CYP2C9 (major) CYP2C19 (minor) carboxytolbutamide Carboxythis compound hydroxytolbutamide->carboxytolbutamide Alcohol/Aldehyde Dehydrogenase

References

Application Notes and Protocols for Calculating the Tolbutamide Metabolic Ratio from Urinary Excretion Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolbutamide, an oral hypoglycemic agent, is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9.[1][2] The efficiency of this metabolic process varies among individuals, largely due to genetic polymorphisms in the CYP2C9 gene.[2] Phenotyping an individual's CYP2C9 activity is crucial in drug development and clinical pharmacology to predict drug clearance, anticipate potential drug-drug interactions, and personalize drug dosage.

The Tolbutamide Metabolic Ratio (TMR), calculated from the urinary concentrations of its major metabolites relative to the parent drug, serves as a reliable and minimally invasive method to assess in vivo CYP2C9 activity.[3][4] This document provides a detailed protocol for determining the TMR using urinary excretion data.

Principle

The metabolic pathway of tolbutamide predominantly involves two steps. First, CYP2C9 hydroxylates the methyl group of tolbutamide to form 4-hydroxytolbutamide.[1] Subsequently, cytosolic alcohol dehydrogenases rapidly oxidize this intermediate to the inactive carboxytolbutamide.[1] Both metabolites are then excreted in the urine.

The TMR is calculated as the molar ratio of the sum of the two main metabolites to the unchanged tolbutamide excreted in urine over a specific period.[3] A lower ratio indicates slower metabolism and reduced CYP2C9 enzyme activity, characteristic of a poor metabolizer phenotype. Conversely, a higher ratio suggests efficient metabolism, indicative of an extensive metabolizer phenotype.

The formula for calculating the Tolbutamide Metabolic Ratio is:

TMR = ( [Hydroxytolbutamide] + [Carboxytolbutamide] ) / [Tolbutamide]

Where concentrations are measured in the same urine sample.

Metabolic Pathway of Tolbutamide

Tolbutamide_Metabolism Tolbutamide Tolbutamide Hydroxytolbutamide 4-Hydroxytolbutamide Tolbutamide->Hydroxytolbutamide Hydroxylation Urine Urinary Excretion Tolbutamide->Urine Minor Pathway Carboxytolbutamide Carboxytolbutamide Hydroxytolbutamide->Carboxytolbutamide Oxidation Hydroxytolbutamide->Urine Carboxytolbutamide->Urine CYP2C9 CYP2C9 CYP2C9->Tolbutamide ADH Alcohol Dehydrogenase ADH->Hydroxytolbutamide

Diagram of the primary metabolic pathway of Tolbutamide.

Data Presentation

The urinary TMR allows for the classification of individuals into different CYP2C9 metabolizer phenotypes. The following tables summarize the relationship between CYP2C9 genotype, the resulting phenotype, and the expected metabolic characteristics.

Table 1: CYP2C9 Genotype to Phenotype Classification
Genotype ExamplesPredicted PhenotypeDescription of Metabolic Capacity
1/1Extensive Metabolizer (EM)Normal enzyme activity.
1/2, 1/3Intermediate Metabolizer (IM)Decreased enzyme activity, with 1/3 showing more significant reduction.[5][6]
2/2, 2/3, 3/3Poor Metabolizer (PM)Significantly reduced to deficient enzyme activity.[6]
Table 2: Expected Urinary Excretion & Metabolic Ratio by Phenotype

This table presents representative data following a standard 500 mg oral dose of tolbutamide.

PhenotypeOral Clearance Reduction (vs. EM)Urinary Metabolite Excretion (e.g., 0-12h)Urinary Metabolic Ratio (TMR) Range
Extensive Metabolizer NormalHigh> 80
Intermediate Metabolizer 29% - 48%[5]Significantly less than EMs[5]10 - 80
Poor Metabolizer > 50%Markedly reduced< 10

Note: The TMR ranges are indicative and can vary between studies. A study using sulfaphenazole to inhibit CYP2C9 in normal metabolizers (simulating a poor metabolizer phenotype) saw the 6-12 hour urinary metabolic ratio decrease from a mean of approximately 794 to 126.[3][4] This highlights the significant difference in ratios between extensive and poor metabolizers.

Experimental Protocols

The following sections detail the necessary steps to accurately determine the TMR.

Experimental Workflow

Experimental_Workflow cluster_study_prep Study Preparation cluster_dosing_collection Dosing and Collection cluster_analysis Sample Analysis cluster_calculation Final Calculation P1 Subject Recruitment & Informed Consent P2 Subject Instructions (Fasting, No CYP2C9 inhibitors) P1->P2 D1 Administer 500 mg Oral Tolbutamide P2->D1 D2 Collect Urine (e.g., 6-12h or 0-24h post-dose) D1->D2 D3 Record Urine Volume & Store Aliquots at -20°C D2->D3 A1 Urine Sample Preparation (Liquid-Liquid Extraction) D3->A1 A2 HPLC-UV Analysis A1->A2 A3 Quantify Tolbutamide & Metabolites A2->A3 C1 Calculate Metabolic Ratio (TMR) A3->C1 C2 Phenotype Classification C1->C2

Workflow for Tolbutamide Metabolic Ratio determination.

Protocol 1: Subject Dosing and Urine Collection
  • Subject Preparation: Participants should fast overnight before the study. They should also refrain from taking any known CYP2C9-inhibiting medications for at least one week prior to the study.

  • Dosing: Administer a single oral dose of 500 mg tolbutamide with water.[5][6]

  • Urine Collection: Collect all urine produced during a specified time interval. The 6 to 12-hour post-dose collection period has been shown to provide excellent separation between metabolizer phenotypes.[3] A complete 24-hour collection is also commonly used.[5]

  • Sample Handling: For each collection period, measure and record the total urine volume. Homogenize the total volume and transfer aliquots (e.g., 10 mL) into labeled storage tubes.

  • Storage: Store urine samples at -20°C or lower until analysis.

Protocol 2: Urine Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for the simultaneous determination of tolbutamide and its metabolites in urine.[2][7]

  • Thawing: Thaw frozen urine samples at room temperature.

  • Aliquoting: Pipette 1 mL of urine into a clean 15 mL glass tube.

  • Internal Standard: Add the internal standard (if used, e.g., chlorpropamide) to each sample.

  • Extraction:

    • Add 5 mL of tertiary-butyl methyl ether to the tube.[2]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Final Sample: Transfer the reconstituted sample to an HPLC vial for analysis.

Protocol 3: HPLC-UV Analytical Method

This protocol provides a robust isocratic HPLC method for the separation and quantification of tolbutamide, 4-hydroxytolbutamide, and carboxytolbutamide.[2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 23% methanol and 77% 0.01 M aqueous sodium acetate buffer (pH adjusted to 3.0).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 230 nm.[2]

  • Run Time: Approximately 15-20 minutes, ensuring elution of all compounds of interest.

Protocol 4: Data Analysis and Calculation
  • Standard Curve: Prepare calibration standards of tolbutamide, 4-hydroxytolbutamide, and carboxytolbutamide in a blank matrix (e.g., drug-free urine or mobile phase). Run these standards with the study samples.

  • Quantification: Construct a standard curve for each analyte by plotting peak area against concentration. Determine the concentration of tolbutamide and its metabolites in the study samples by interpolating their peak areas from the respective standard curves.

  • TMR Calculation: Using the quantified concentrations (in the same units, e.g., µmol/L), apply the TMR formula: TMR = ( [Hydroxytolbutamide] + [Carboxytolbutamide] ) / [Tolbutamide]

  • Phenotype Assignment: Classify the subject's CYP2C9 phenotype based on the calculated TMR by comparing it to the established ranges (see Table 2).

References

Application Notes and Protocols for Pharmacokinetic Modeling and Analysis of Tolbutamide-13C Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolbutamide, a first-generation sulfonylurea, is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells. The use of stable isotope-labeled compounds, such as Tolbutamide-13C, is a powerful tool in pharmacokinetic (PK) studies. It allows for the differentiation of the administered drug from its endogenous counterparts and enables more precise quantification and metabolite tracking. These application notes provide a comprehensive overview of the pharmacokinetic modeling and analysis of this compound data, including detailed experimental protocols and data presentation.

Pharmacokinetic Profile of Tolbutamide

Tolbutamide is readily absorbed from the gastrointestinal tract, with peak plasma concentrations typically observed within 3 to 5 hours after oral administration.[1][2] It is extensively bound to plasma proteins, approximately 95%.[2] The metabolism of Tolbutamide primarily occurs in the liver, where the p-methyl group is oxidized to form a carboxyl group, resulting in the inactive metabolite, 1-butyl-3-p-carboxyphenylsulfonylurea.[1] A minor, inactive metabolite, 1-butyl-3-(p-hydroxymethyl) phenyl sulfonylurea, is also formed.[1] The elimination half-life of Tolbutamide ranges from 4.5 to 6.5 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Tolbutamide. While specific data for this compound is limited, the pharmacokinetic profile is expected to be nearly identical to the unlabeled compound. The data presented below is from studies using unlabeled and 14C-labeled Tolbutamide.

Table 1: Pharmacokinetic Parameters of Tolbutamide in Healthy Human Volunteers

ParameterValueReference
Dose 500 mg (oral)[3]
Cmax (Maximum Plasma Concentration) 63 ± 11 µg/mL[4]
Tmax (Time to Cmax) 3.3 hours (median)[4]
AUC (0-∞) (Area Under the Curve) Varies by CYP2C9 genotype[3]
CYP2C91/1: (reference value)[3]
CYP2C91/2: 1.5-fold increase vs 1/1[3]
CYP2C91/3: 1.9-fold increase vs 1/1[3]
t½ (Elimination Half-life) 4.5 - 6.5 hours[1]
Oral Clearance Varies by CYP2C9 genotype[3]
CYP2C91/2: 29% reduction vs 1/1[3]
CYP2C91/3: 48% reduction vs 1/1[3]
Protein Binding ~95%[2]

Table 2: Plasma Exposure of Tolbutamide and its Metabolites in Rats Following Oral Administration of 14C-Tolbutamide

CompoundAUC Ratio (Metabolite AUC / Total Radioactivity AUC)
Microdose (1.67 µg/kg)
Tolbutamide94.5%
Hydroxytolbutamide (HTB)2.5%
Therapeutic Dose (1 mg/kg)
Tolbutamide95.6%
Hydroxytolbutamide (HTB)0.96%
Carboxytolbutamide (CTB)0.065%
Desbutyl Tolbutamide (M1)0.62%
ω-hydroxyl Tolbutamide (M2)0.0035%
α-hydroxyl Tolbutamide (M3)0.077%
ω-1-hydroxyl Tolbutamide (M4)0.015%
Data adapted from a study in rats using 14C-Tolbutamide, which serves as a surrogate for stable isotope-labeled studies. The ratios indicate the relative plasma exposure of each compound.[5]

Signaling and Metabolic Pathways

The following diagrams illustrate the mechanism of action and metabolic fate of Tolbutamide.

Tolbutamide_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell cluster_bloodstream Bloodstream Tolbutamide Tolbutamide SUR1 SUR1 Subunit of K-ATP Channel Tolbutamide->SUR1 Binds to K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Closes Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Releases Insulin_Blood Increased Blood Insulin Insulin_Secretion->Insulin_Blood Glucose_Uptake Increased Glucose Uptake by Tissues Insulin_Blood->Glucose_Uptake

Figure 1. Signaling pathway of Tolbutamide in pancreatic β-cells leading to insulin secretion.

Tolbutamide_Metabolic_Pathway cluster_liver Liver (Hepatic Metabolism) Tolbutamide Tolbutamide Hydroxytolbutamide Hydroxytolbutamide (Active Metabolite) Tolbutamide->Hydroxytolbutamide Oxidation CYP2C9 CYP2C9 CYP2C9->Tolbutamide Carboxytolbutamide Carboxytolbutamide (Inactive Metabolite) Hydroxytolbutamide->Carboxytolbutamide Oxidation ADH_ALDH Alcohol/Aldehyde Dehydrogenase ADH_ALDH->Hydroxytolbutamide Excretion Urinary Excretion Carboxytolbutamide->Excretion

Figure 2. Metabolic pathway of Tolbutamide in the liver.

Experimental Protocols

Protocol 1: Human Pharmacokinetic Study of this compound

Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in healthy human subjects.

Materials:

  • This compound (oral formulation)

  • High-purity water

  • Venipuncture supplies

  • Anticoagulant tubes (e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Subject Recruitment and Screening: Recruit healthy volunteers who have provided informed consent. Screen subjects based on inclusion and exclusion criteria (e.g., age, weight, medical history, concurrent medications).

  • Dosing: Following an overnight fast, administer a single oral dose of this compound with a standardized volume of water.

  • Blood Sampling: Collect venous blood samples into anticoagulant tubes at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for this compound and its metabolites using a validated LC-MS/MS method (see Protocol 2).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using non-compartmental or compartmental analysis software.

PK_Study_Workflow start Start: Subject Recruitment and Screening dosing Oral Administration of This compound start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_analysis Pharmacokinetic Modeling and Parameter Calculation analysis->pk_analysis end End: Pharmacokinetic Profile Characterization pk_analysis->end

Figure 3. Experimental workflow for a human pharmacokinetic study of this compound.
Protocol 2: LC-MS/MS Bioanalytical Method for this compound and Metabolites in Human Plasma

Objective: To quantify the concentrations of this compound and its major metabolites (Hydroxythis compound and Carboxythis compound) in human plasma.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase HPLC column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • High-purity water

  • Internal standard (e.g., deuterated Tolbutamide)

  • Plasma samples from the PK study

  • Calibration standards and quality control samples

Procedure:

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and quality controls on ice. b. To a 100 µL aliquot of each sample, add the internal standard solution. c. Add acetonitrile to precipitate plasma proteins. d. Vortex mix and centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Analysis: a. Chromatographic Conditions:

    • Column: C18 reversed-phase column.
    • Mobile Phase A: Water with formic acid.
    • Mobile Phase B: Acetonitrile with formic acid.
    • Gradient elution to separate the analytes.
    • Flow Rate: As optimized for the column dimensions.
    • Injection Volume: As optimized for sensitivity. b. Mass Spectrometric Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Monitor specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard.

  • Data Analysis: a. Integrate the peak areas of the analytes and the internal standard. b. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. c. Determine the concentrations of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound in pharmacokinetic studies provides a robust and accurate method for characterizing its absorption, distribution, metabolism, and excretion. The detailed protocols and data presentation formats provided in these application notes serve as a valuable resource for researchers in the field of drug development and clinical pharmacology. The application of these methods will contribute to a better understanding of the pharmacokinetic properties of Tolbutamide and aid in the development of safer and more effective therapeutic strategies for type 2 diabetes.

References

Troubleshooting & Optimization

How to overcome matrix effects in the bioanalysis of Tolbutamide-13C.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Tolbutamide-¹³C.

Troubleshooting Guides

This section addresses specific issues that may arise during the bioanalysis of Tolbutamide using its ¹³C-labeled internal standard.

Question: I am observing significant ion suppression for both Tolbutamide and Tolbutamide-¹³C, even though I am using a stable isotope-labeled internal standard. What are the potential causes and how can I troubleshoot this?

Answer:

While Tolbutamide-¹³C is an excellent internal standard that co-elutes with the analyte and compensates for matrix effects to a large extent, significant ion suppression can still occur due to a high concentration of co-eluting matrix components.[1] Here’s a step-by-step troubleshooting guide:

  • Evaluate Sample Preparation: The initial and most crucial step is to assess your sample preparation method. Protein precipitation (PPT) is a common and simple technique, but it may not be sufficient to remove all interfering phospholipids and other matrix components.[2][3]

    • Consider Alternative Extraction Methods: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering substances.[3][4]

    • Optimize Extraction Conditions: For LLE, experiment with different organic solvents and pH adjustments. For SPE, select a sorbent that provides the best recovery for Tolbutamide while minimizing the elution of matrix components.

  • Optimize Chromatographic Separation: If a more rigorous sample cleanup is not feasible or does not resolve the issue, focus on improving the chromatographic separation of Tolbutamide from the interfering matrix components.[5]

    • Gradient Modification: Adjust the gradient profile to increase the separation between the analyte and the region of ion suppression. A shallower gradient can often improve resolution.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter the selectivity and achieve better separation from phospholipids.

    • Mobile Phase Modifiers: The addition of small amounts of additives to the mobile phase can sometimes alter the elution profile of interfering compounds.

  • Dilute the Sample: If sensitivity is not a limiting factor, diluting the sample extract can reduce the concentration of matrix components, thereby mitigating ion suppression.[3]

  • Check for Contamination: Ensure that all solvents, reagents, and labware are free from contaminants that could contribute to ion suppression.

Question: My Tolbutamide-¹³C internal standard signal is highly variable across my sample batch. What could be causing this and what steps should I take?

Answer:

Internal standard (IS) variability can compromise the accuracy and precision of your assay.[1][6] Here are the common causes and troubleshooting steps:

  • Inconsistent Sample Preparation: Variability in the extraction process is a primary cause of inconsistent IS recovery.

    • Ensure Uniformity: Standardize every step of your sample preparation protocol, including pipetting volumes, vortexing times, and evaporation steps.

    • Evaluate Recovery: Perform experiments to determine the recovery of Tolbutamide-¹³C with your current method. If recovery is low or inconsistent, re-evaluate and optimize the extraction procedure.

  • Matrix Effects from Specific Samples: Some individual samples may have unique matrix components that disproportionately affect the IS signal.

    • Post-Extraction Spike Analysis: To confirm this, spike a known amount of Tolbutamide-¹³C into the extracted blank matrix from several different sources (lots) and compare the responses. Significant variation indicates a lot-to-lot matrix effect.

    • Sample Dilution: Diluting problematic samples can help reduce the impact of these specific matrix components.

  • Instrumental Issues: Inconsistent performance of the LC-MS/MS system can lead to signal variability.

    • System Suitability: Before running your sample batch, ensure the system passes suitability tests, including consistent injection volumes and stable spray in the mass spectrometer source.

    • Source Cleaning: A dirty ion source can lead to erratic signal. Perform regular cleaning and maintenance as per the manufacturer's recommendations.

  • Internal Standard Purity and Stability:

    • Verify Purity: Ensure the purity of your Tolbutamide-¹³C standard.

    • Assess Stability: Confirm the stability of the IS in the stock solution and in the final sample extract under the storage and analysis conditions.

Frequently Asked Questions (FAQs)

Q1: Why is Tolbutamide-¹³C preferred over a deuterated internal standard for the bioanalysis of Tolbutamide?

A1: Carbon-13 (¹³C) labeled internal standards are generally preferred over deuterated (²H) standards because they exhibit nearly identical physicochemical properties to the unlabeled analyte.[1] This results in closer co-elution during chromatography, providing more accurate compensation for matrix effects and any variability in the analytical process. Deuterated standards can sometimes exhibit slight chromatographic separation from the analyte, which may lead to differential ion suppression or enhancement.[1]

Q2: What are the most common sources of matrix effects in plasma or serum samples?

A2: The most common sources of matrix effects in plasma and serum are phospholipids from cell membranes. Other endogenous substances like salts, proteins, and metabolites, as well as exogenous compounds like anticoagulants and dosing vehicles, can also contribute to ion suppression or enhancement.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte (and internal standard) in a post-extraction spiked sample (blank matrix extract with analyte and IS added) to the peak area of the analyte in a neat solution (analyte and IS in solvent). The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. This should be evaluated using at least six different lots of the biological matrix.

Q4: Is it always necessary to eliminate matrix effects completely?

A4: While complete elimination of matrix effects is ideal, it is not always achievable. The primary goal is to ensure that the matrix effect is consistent and is effectively compensated for by the internal standard. The use of a stable isotope-labeled internal standard like Tolbutamide-¹³C is crucial for this compensation. The internal standard normalized matrix factor (IS-normalized MF) should be close to 1, indicating that the IS is tracking the analyte's behavior in the presence of the matrix.

Data Presentation

The choice of sample preparation technique significantly impacts the extent of matrix effects. The following table summarizes the typical performance of three common methods for the analysis of Tolbutamide.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 9540 - 60 (Suppression)Simple, fast, and inexpensive.High level of residual matrix components, leading to significant matrix effects.[2][3]
Liquid-Liquid Extraction (LLE) 70 - 9015 - 30 (Suppression)Cleaner extracts than PPT, good for non-polar analytes.Can be labor-intensive and may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) 90 - 105< 15 (Suppression/Enhancement)Provides the cleanest extracts, high recovery, and can be automated.[3][4]More expensive and requires method development to optimize the sorbent and elution conditions.

Note: The values presented are typical and may vary depending on the specific experimental conditions.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol provides a general guideline for SPE to minimize matrix effects in the analysis of Tolbutamide in plasma.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Tolbutamide and Tolbutamide-¹³C with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for Tolbutamide)

  • MRM Transitions:

    • Tolbutamide: To be determined (e.g., precursor ion -> product ion)

    • Tolbutamide-¹³C: To be determined (e.g., precursor ion -> product ion)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Tolbutamide-¹³C IS plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc UHPLC Separation reconstitute->lc ms Mass Spectrometry Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for the bioanalysis of Tolbutamide.

troubleshooting_matrix_effects cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Significant Ion Suppression Observed eval_prep Evaluate Sample Preparation start->eval_prep eval_chrom Optimize Chromatography eval_prep->eval_chrom If SPE/LLE already used change_prep Switch to SPE or LLE eval_prep->change_prep If PPT is used optimize_grad Modify Gradient/Column eval_chrom->optimize_grad eval_dilution Consider Sample Dilution dilute Dilute Sample Extract eval_dilution->dilute If sensitivity allows change_prep->eval_chrom end Ion Suppression Minimized change_prep->end If successful optimize_grad->eval_dilution optimize_grad->end If successful dilute->end

Caption: Troubleshooting logic for overcoming ion suppression.

References

Technical Support Center: Optimizing Tolbutamide Recovery from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low recovery of Tolbutamide from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting Tolbutamide from biological samples?

A1: The most common methods for extracting Tolbutamide from biological matrices such as plasma, serum, and urine are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method has its own advantages and disadvantages in terms of recovery, selectivity, and ease of use.

Q2: I am experiencing low recovery of Tolbutamide. What are the likely causes?

A2: Low recovery of Tolbutamide can stem from several factors, including:

  • Suboptimal Extraction Method: The chosen extraction method may not be suitable for the specific biological matrix or the physicochemical properties of Tolbutamide.

  • Incorrect pH: The pH of the sample and extraction solvent is critical for efficient extraction, as it affects the ionization state of Tolbutamide.

  • Matrix Effects: Co-extracted endogenous components from the biological sample can interfere with the analytical signal, leading to apparent low recovery.[1]

  • Incomplete Elution (SPE): In Solid-Phase Extraction, the elution solvent may not be strong enough to desorb Tolbutamide completely from the sorbent.

  • Analyte Loss During Evaporation: If a solvent evaporation step is used, Tolbutamide may be lost due to its volatility or adsorption to the container surface.

Q3: How does pH affect the extraction of Tolbutamide?

A3: Tolbutamide is a weakly acidic drug. Therefore, adjusting the pH of the biological sample to be acidic (typically below its pKa of ~5.3) will protonate the molecule, making it less water-soluble and more amenable to extraction into an organic solvent during LLE or retention on a non-polar SPE sorbent. Conversely, for elution from an SPE cartridge, a more basic pH can be used to ionize Tolbutamide, increasing its solubility in the elution solvent.

Q4: What is the matrix effect and how can I minimize it?

A4: The matrix effect is the alteration of the ionization of a target analyte by co-eluting compounds from the biological matrix, which can lead to ion suppression or enhancement in mass spectrometry-based analyses.[1] To minimize matrix effects in Tolbutamide analysis, consider the following strategies:

  • Improve Sample Cleanup: Employ a more selective extraction method like SPE to remove interfering substances.

  • Optimize Chromatography: Adjust the chromatographic conditions to separate Tolbutamide from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but may compromise sensitivity.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
IssuePossible CauseRecommended Solution
Low Recovery Incorrect pH of the aqueous phase.Acidify the biological sample (e.g., with formic acid or hydrochloric acid) to a pH below 5.3 to ensure Tolbutamide is in its non-ionized form, enhancing its partitioning into the organic solvent.
Inappropriate organic solvent.Select a solvent in which Tolbutamide has high solubility. Diethyl ether and tertiary-butyl methyl ether have been shown to provide good recovery.[2][3][4][5]
Insufficient mixing of phases.Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 1-2 minutes) to facilitate analyte transfer.
Emulsion formation.Centrifuge at a higher speed or for a longer duration. Adding a small amount of salt (salting out) can also help break the emulsion.
Incomplete phase separation.Allow sufficient time for the layers to separate completely. A sharp interface should be visible before aspirating the organic layer.
Low Recovery in Solid-Phase Extraction (SPE)
IssuePossible CauseRecommended Solution
Analyte not retained on the sorbent Incorrect sorbent type.For Tolbutamide, a C18 (octadecylsilyl) reversed-phase sorbent is commonly used and has been shown to be effective.
Improper conditioning or equilibration of the cartridge.Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution at the appropriate pH before loading the sample.
Sample pH is too high during loading.Acidify the sample to a pH below 5.3 to ensure Tolbutamide is retained on the C18 sorbent.
Analyte lost during washing Wash solvent is too strong.Use a weaker wash solvent (e.g., a lower percentage of organic solvent in the aqueous wash solution) to remove interferences without eluting Tolbutamide.
Incomplete elution of the analyte Elution solvent is too weak.Use a stronger elution solvent (e.g., a higher percentage of organic solvent like methanol or acetonitrile). Adjusting the pH of the elution solvent to be slightly basic can also improve recovery by ionizing Tolbutamide.
Insufficient elution volume.Increase the volume of the elution solvent to ensure complete desorption of the analyte from the sorbent.

Data on Tolbutamide Recovery with Different Extraction Methods

The following table summarizes reported recovery percentages for Tolbutamide from biological samples using various extraction techniques.

Extraction MethodBiological MatrixSolvent/SorbentReported Recovery (%)Reference
Liquid-Liquid ExtractionPlasmaTertiary-butyl methyl ether91 - 109[2]
Liquid-Liquid ExtractionUrineTertiary-butyl methyl ether80 - 98[2]
Liquid-Liquid ExtractionPlasmaDiethyl ether~88[6]
Protein PrecipitationPlasmaAcetonitrile>90 (for multiple drugs)[7]
Solid-Phase ExtractionPlasmaC18>90 (for multiple drugs)[8]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is a general procedure for protein precipitation and can be adapted for Tolbutamide extraction from serum or plasma.

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing Tolbutamide and transfer it to a clean tube.

  • The supernatant can be directly injected for LC-MS analysis or evaporated to dryness and reconstituted in a suitable mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) with Diethyl Ether

This protocol is based on established methods for Tolbutamide extraction from plasma.[3][4][5]

  • Pipette 1 mL of plasma into a glass test tube.

  • Acidify the plasma sample by adding a small volume of 1 M hydrochloric acid to reach a pH of approximately 3-4.

  • Add 5 mL of diethyl ether to the tube.

  • Cap the tube and vortex for 2 minutes to extract Tolbutamide into the organic phase.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

  • Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in a suitable mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) with C18 Cartridges

This protocol provides a general workflow for SPE of drugs from biological fluids and can be optimized for Tolbutamide.

  • Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge.

  • Equilibration: Pass 1 mL of water (acidified to pH ~4 with formic acid) through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Pre-treat the biological sample (e.g., 1 mL of plasma or urine) by acidifying to pH ~4.

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/minute).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the Tolbutamide from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for analysis.

Visualizations

Troubleshooting_Low_Recovery start Low Tolbutamide Recovery method Extraction Method? start->method lle Liquid-Liquid Extraction method->lle LLE spe Solid-Phase Extraction method->spe SPE ppt Protein Precipitation method->ppt PPT ph_check_lle Is sample pH acidic? lle->ph_check_lle ph_check_spe Is sample pH acidic during loading? spe->ph_check_spe ppt_ratio_check Solvent:Sample Ratio? ppt->ppt_ratio_check solvent_check Appropriate Solvent? ph_check_lle->solvent_check Yes acidify_lle Acidify sample to pH < 5.3 ph_check_lle->acidify_lle No mixing_check Sufficient Mixing? solvent_check->mixing_check Yes change_solvent Use Diethyl Ether or MTBE solvent_check->change_solvent No increase_mixing Increase vortex time mixing_check->increase_mixing No acidify_lle->solvent_check change_solvent->mixing_check wash_check Wash solvent too strong? ph_check_spe->wash_check Yes acidify_spe Acidify sample to pH < 5.3 ph_check_spe->acidify_spe No elution_check Elution solvent too weak? wash_check->elution_check No weaker_wash Use lower % organic in wash wash_check->weaker_wash Yes stronger_elution Use higher % organic in elution or adjust pH elution_check->stronger_elution Yes acidify_spe->wash_check weaker_wash->elution_check ppt_mixing_check Adequate Vortexing? ppt_ratio_check->ppt_mixing_check Optimal adjust_ratio Use 3:1 Acetonitrile:Sample ppt_ratio_check->adjust_ratio Suboptimal increase_vortex Vortex for at least 1 min ppt_mixing_check->increase_vortex No adjust_ratio->ppt_mixing_check

Caption: Troubleshooting workflow for low Tolbutamide recovery.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Biological Sample (Plasma/Urine) acidify Acidify to pH < 5.3 sample->acidify load 3. Load Sample acidify->load condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Acidified Water) condition->equilibrate equilibrate->load wash 4. Wash (e.g., 5% Methanol) load->wash elute 5. Elute (Methanol/Acetonitrile) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: General workflow for Solid-Phase Extraction of Tolbutamide.

References

Technical Support Center: Best Practices for the Storage of Biological Samples Containing Tolbutamide-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage of biological samples containing Tolbutamide-13C to ensure its stability. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the optimal storage temperatures for biological samples containing this compound?

The ideal storage temperature for biological samples with this compound depends on the intended storage duration.[1][2][3] For short-term storage, refrigeration at 2°C to 8°C is suitable.[1][3] For long-term preservation, ultra-low temperatures of -80°C are recommended to minimize degradation.[1][3] Cryogenic storage at temperatures below -150°C is considered the gold standard for preserving sample integrity over extended periods as it halts all biological activity.

2. How does the type of biological matrix affect storage conditions?

Different biological matrices, such as plasma, serum, and urine, can influence the stability of this compound. While general storage temperature recommendations apply across matrices, it is crucial to validate the stability of this compound in the specific matrix used in your study.[4][5] The presence of enzymes and other endogenous components in different matrices can potentially affect the rate of degradation.

3. What is the impact of freeze-thaw cycles on the stability of this compound in biological samples?

Repeated freeze-thaw cycles can compromise the integrity of biological samples and the stability of the analytes within them.[6] It is strongly recommended to aliquot samples into smaller, single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.[6] If repeated use from a single vial is unavoidable, the stability of this compound should be thoroughly evaluated under the expected number of freeze-thaw cycles.

4. What are the known degradation pathways for Tolbutamide?

The primary degradation pathway for Tolbutamide is hydrolysis, which leads to the formation of inactive metabolites such as p-toluenesulfonamide.[7][8] This process can be influenced by factors such as pH and temperature. Storing samples at low temperatures and neutral pH can help to minimize hydrolytic degradation.

5. How should stock solutions of this compound be stored?

Stock solutions of this compound should be stored at low temperatures to ensure stability. A product information sheet for Tolbutamide suggests that a crystalline solid form is stable for at least four years when stored at -20°C.[9] When preparing aqueous solutions, it is recommended not to store them for more than one day.[9] For longer-term storage of solutions, it is advisable to prepare aliquots in a suitable organic solvent like ethanol or DMSO and store them at -20°C or -80°C.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound from stored samples Degradation due to improper storage temperature.Ensure samples are consistently stored at the recommended temperature (-80°C for long-term). Use a temperature-monitored freezer with alarms.
Repeated freeze-thaw cycles.Aliquot samples into single-use vials before initial freezing. If not possible, validate stability over the required number of freeze-thaw cycles.
Hydrolysis of this compound.Maintain a neutral pH for the biological matrix if possible. Avoid prolonged exposure to acidic or alkaline conditions during sample processing.
Inconsistent results between different aliquots of the same sample Non-homogenous sample before aliquoting.Ensure the bulk sample is thoroughly mixed before aliquoting.
Inconsistent storage conditions for different aliquots.Store all aliquots from the same sample under identical conditions.
Presence of unexpected peaks in chromatogram Formation of degradation products.Analyze for known degradation products like p-toluenesulfonamide. Review storage history for temperature excursions or prolonged storage at suboptimal conditions.
Contamination of the sample.Review sample handling procedures to minimize the risk of external contamination. Use sterile collection and storage materials.

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound in Plasma

This protocol outlines a method to assess the long-term stability of this compound in plasma samples stored at -80°C.

  • Sample Preparation:

    • Spike a pool of blank human plasma with a known concentration of this compound.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Aliquot the spiked plasma into multiple single-use polypropylene tubes.

  • Storage:

    • Store the aliquots at -80°C.

  • Analysis:

    • At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve a set of aliquots for each concentration level.

    • Thaw the samples at room temperature.

    • Extract this compound from the plasma using a validated liquid-liquid extraction or protein precipitation method.

    • Analyze the extracted samples using a validated HPLC-UV or LC-MS/MS method.[1][10]

    • The stability is assessed by comparing the mean concentration of the stored QC samples against freshly prepared calibration standards and QC samples. The mean concentration should be within ±15% of the nominal concentration.[4]

Protocol for Freeze-Thaw Stability Assessment
  • Sample Preparation:

    • Prepare low and high concentration QC samples in the desired biological matrix.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a predetermined number of times (e.g., 3 or 5 cycles).

  • Analysis:

    • After the final thaw, analyze the QC samples using a validated analytical method.

    • Compare the results to those of freshly prepared QC samples that have not undergone freeze-thaw cycles. The mean concentration of the test samples should be within ±15% of the mean concentration of the fresh samples.

Visualizations

Storage_Workflow Start Biological Sample Collection Process Sample Processing (e.g., Centrifugation for plasma) Start->Process Aliquot Aliquoting into single-use vials Process->Aliquot ShortTerm Short-Term Storage (2-8°C) Aliquot->ShortTerm Immediate Use LongTerm Long-Term Storage (-80°C or below) Aliquot->LongTerm Archiving Analysis Sample Analysis ShortTerm->Analysis LongTerm->Analysis

Caption: Recommended workflow for biological sample handling and storage.

Troubleshooting_Degradation Issue Low this compound Concentration Detected Temp Check Storage Temperature Records Issue->Temp FT Review Freeze-Thaw History Issue->FT pH Assess Sample pH Issue->pH TempOK Temperature Stable? Temp->TempOK FTOK Minimal Freeze-Thaw Cycles? FT->FTOK pHOK pH Neutral? pH->pHOK TempAction Implement Temperature Monitoring & Alarms TempOK->TempAction No RootCause Potential Degradation Source Identified TempOK->RootCause Yes FTAction Revise Aliquoting Strategy FTOK->FTAction No FTOK->RootCause Yes pHAction Adjust Sample Processing Protocol pHOK->pHAction No pHOK->RootCause Yes

References

Technical Support Center: Correcting for 13C Natural Abundance in Metabolite Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of ¹³C in metabolite tracer studies.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural abundance of ¹³C in metabolite tracer studies?

Q2: What is a mass isotopomer distribution (MID)?

A2: A mass isotopomer is a molecule that differs from other molecules of the same elemental composition only in the number of isotopic atoms it contains.[4][5] The mass isotopomer distribution (MID), also referred to as a mass isotopologue distribution, describes the fractional abundance of each mass isotopomer of a metabolite.[1][6] For a metabolite with 'n' carbon atoms, there can be n+1 mass isotopomers, from M+0 (containing no ¹³C) to M+n (where all 'n' carbons are ¹³C).[1][6] The sum of the fractional abundances of all mass isotopomers for a given metabolite is equal to 1 (or 100%).[1]

Q3: What are the common methods for ¹³C natural abundance correction?

A3: The two primary methods for correcting for the natural abundance of ¹³C are the classical sequential method and the matrix-based method.

  • Classical Method: This approach sequentially subtracts the contribution of natural abundance from the measured MID, starting from the lightest isotopomer (M+0).[1]

  • Matrix-based Method: This is the more common and robust method. It uses a correction matrix to relate the measured MID to the true, corrected MID that reflects only the tracer-derived labeling.[1][7] This method can account for the isotopic distributions of all elements in the molecule (not just carbon) and is more easily implemented in software.[1][8]

Q4: How does the mass resolution of the mass spectrometer affect the correction?

A4: The mass resolution of the instrument is a critical factor. High-resolution mass spectrometry can distinguish between different isotopologues that have the same nominal mass but different exact masses (e.g., one ¹³C vs. one ¹⁵N).[9][10] Some correction software, like AccuCor and IsoCor, are designed to be resolution-dependent, meaning they only correct for the contributions of isotopes that are not resolved from the tracer isotopologues by the mass spectrometer.[9][11] For low-resolution instruments, a more comprehensive correction for all naturally abundant isotopes is necessary.

Troubleshooting Guide

Problem 1: My corrected data shows negative fractional abundances for some isotopomers.

  • Possible Cause: This is a common issue that can arise from several sources, including analytical noise in the mass spectrometry data, incorrect background subtraction, or an inaccurate chemical formula used for the correction.

  • Troubleshooting Steps:

    • Verify the Chemical Formula: Double-check that the elemental formula (including any derivatization agents) used for the correction algorithm is accurate. An incorrect number of atoms of any element will lead to an erroneous correction matrix.

    • Check for Background Noise: Re-examine the raw mass spectrometry data for any significant background signals that may be interfering with the metabolite peaks.

    • Assess Data Quality: Low-intensity signals are more susceptible to noise, which can lead to negative values after correction. Consider setting a signal-to-noise threshold for your data.

    • Use a Non-Negative Least Squares (NNLS) Approach: Some advanced correction software offers an NNLS option, which constrains the corrected abundances to be non-negative. AccuCor2, for example, uses an NNLS algorithm.[10]

Problem 2: The corrected labeling enrichment in my unlabeled control samples is not zero.

  • Possible Cause: After correction, the fractional enrichment of labeled isotopomers (e.g., M+1, M+2, etc.) in a truly unlabeled sample should be zero. If it is not, it could indicate an over- or under-correction.

  • Troubleshooting Steps:

    • Review Correction Parameters: Ensure the natural abundance values for all relevant isotopes (¹³C, ¹⁵N, ²H, ¹⁷O, ¹⁸O, etc.) are correctly specified in the software.

    • Evaluate Tracer Purity: If the correction also accounts for tracer impurity, verify that the stated purity of the labeled substrate is accurate.

    • Software-Specific Settings: Consult the documentation for your specific correction software to ensure all settings are appropriate for your experimental setup and instrument.

Quantitative Data Summary

The natural abundances of key stable isotopes relevant to metabolomics are summarized in the table below. These values are essential for constructing the correction matrices.

IsotopeNatural Abundance (%)
¹²C98.93
¹³C1.07
¹⁴N99.632
¹⁵N0.368
¹H99.9885
²H (D)0.0115
¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
³²S94.99
³³S0.75
³⁴S4.25

Data compiled from various sources.

Experimental Protocols

Protocol 1: General Workflow for a ¹³C Labeling Experiment and Data Correction

This protocol outlines the key steps from cell culture to corrected mass isotopomer distributions.

  • Cell Culture with ¹³C-Labeled Substrate:

    • Culture cells in a medium where a specific nutrient (e.g., glucose, glutamine) is replaced with its ¹³C-labeled counterpart.

    • Ensure the cells reach isotopic steady state, where the labeling enrichment in the metabolites of interest is stable over time.[6] The time to reach isotopic steady state varies depending on the metabolite and the metabolic fluxes involved.[6]

  • Metabolite Extraction:

    • Quench metabolism rapidly to prevent changes in metabolite levels. This is often done using cold methanol or other organic solvents.

    • Extract the metabolites from the cells.

  • Mass Spectrometry Analysis:

    • Analyze the metabolite extracts using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    • Acquire the mass spectra for the metabolites of interest, ensuring sufficient resolution to separate the different mass isotopomers.

  • Data Processing and Peak Integration:

    • Process the raw mass spectrometry data to identify and integrate the peak areas for each mass isotopomer of the target metabolites. This will yield the measured mass isotopomer distributions (MIDs).

  • Natural Abundance Correction:

    • Utilize a software tool to correct the measured MIDs for the natural abundance of ¹³C and other relevant isotopes.

    • Input the measured MIDs, the chemical formula of the metabolite (including any derivatizing agents for GC-MS), and the instrument resolution (if applicable) into the software.

    • The output will be the corrected MIDs, which represent the true fractional enrichment from the ¹³C tracer.

Visualizations

Correction_Workflow cluster_experiment Experimental Phase cluster_data Data Processing Phase cluster_correction Correction Phase cell_culture 1. Cell Culture with ¹³C-Labeled Substrate extraction 2. Metabolite Extraction cell_culture->extraction ms_analysis 3. Mass Spectrometry extraction->ms_analysis raw_data 4. Raw MS Data ms_analysis->raw_data measured_mid 5. Measured MID raw_data->measured_mid correction_software 6. Correction Software measured_mid->correction_software corrected_mid 7. Corrected MID correction_software->corrected_mid downstream_analysis downstream_analysis corrected_mid->downstream_analysis Downstream Analysis (e.g., Flux Calculation)

Caption: Workflow for ¹³C natural abundance correction.

Matrix_Correction measured_mid Measured MID (Vector) corrected_mid Corrected MID (Vector) measured_mid->corrected_mid Corrected = [Correction Matrix]⁻¹ * Measured correction_matrix Correction Matrix (Based on Natural Abundance)

Caption: Matrix-based correction of mass isotopomer data.

Available Software Tools

A variety of software tools are available to perform natural abundance correction. The choice of tool may depend on the specific experimental design (e.g., single vs. dual tracer), the type of mass spectrometry data (e.g., MS vs. MS/MS), and the user's programming proficiency.

SoftwareKey FeaturesSupported IsotopesPlatform
AccuCor [12][13]Resolution-dependent correction.[9]¹³C, ¹⁵N, ²HR
AccuCor2 [9][10]Designed for dual-isotope tracer experiments (e.g., ¹³C-¹⁵N, ¹³C-²H), resolution-dependent.[9][10]¹³C, ¹⁵N, ²HR
IsoCor [11][14]Supports any isotopic tracer and any chemical species, resolution-dependent.[11][14]AnyPython (with GUI)
IsoCorrectoR [15][16]Corrects for tracer impurity, supports MS and MS/MS data, and multiple tracers with high-resolution data.[16]AnyR (Bioconductor)
ICT (Isotope Correction Toolbox) [14]Can correct tandem mass spectrometry (MS/MS) data.[14]¹³C, ¹⁵N, etc.Perl
PICor [2]Applicable to both metabolites and peptides/proteins.[2]Multiple, e.g., ¹³C and ¹⁵NPython
PolyMID [17][18]Corrects measured MIDs into a set of component MIDs.AnyNot specified

References

Common analytical interferences in quantifying Tolbutamide-13C and its metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding common analytical interferences when quantifying Tolbutamide-13C and its metabolites using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Tolbutamide I should be concerned about?

A1: Tolbutamide is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9.[1] The main metabolic pathway involves the oxidation of the p-methyl group to form Hydroxytolbutamide, which is then further oxidized to the inactive metabolite, Carboxytolbutamide.[1][2] Therefore, when analyzing Tolbutamide, it is crucial to monitor for both Hydroxytolbutamide and Carboxytolbutamide.

Q2: My calibration curve is non-linear. What are the potential causes?

A2: Non-linear calibration curves are a common issue in LC-MS/MS analysis and can stem from several sources:

  • Isotopic Interference (Crosstalk): The most common issue when using a stable isotope-labeled internal standard (SIL-IS) like this compound is isotopic contribution from the unlabeled analyte to the internal standard's signal.[3][4][5] This is especially problematic at high analyte concentrations and can lead to a biased, non-linear response.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or internal standard, leading to poor accuracy and non-linearity.[6][7]

  • Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Metabolite Interference: In some cases, a metabolite can interfere with the parent drug's signal if they are not chromatographically separated and share similar fragmentation patterns.[8]

Q3: I am observing a signal for my this compound internal standard in my blank (zero) samples. What should I investigate?

A3: This phenomenon, often called "crosstalk," can occur for a few reasons:

  • Impurity in the Analyte Standard: The unlabeled Tolbutamide reference standard may contain trace amounts of this compound.

  • In-source Fragmentation or Isotopic Contribution: The unlabeled analyte can sometimes contribute to the signal of the labeled internal standard, especially if the mass difference is small.[3][4] This is more pronounced for compounds containing naturally abundant isotopes like sulfur, which is present in Tolbutamide.[5][9]

  • System Contamination: Carryover from a previous high-concentration sample can leave residual analyte in the injection port, column, or mass spectrometer source.

Troubleshooting Guides

Issue 1: Investigating Isotopic Interference (Crosstalk)

If you suspect crosstalk is causing non-linearity or false positives, follow this troubleshooting workflow.

G cluster_workflow Troubleshooting Isotopic Interference start High IS Response in High Concentration Analyte Sample? check_transitions Action: Re-evaluate MRM transitions. Is there a more selective product ion? start->check_transitions Yes result_no No start->result_no No, issue is likely not crosstalk. increase_is_conc Action: Increase IS concentration. This can reduce the relative contribution of the analyte's isotopes. check_transitions->increase_is_conc If transitions are optimal check_chromatography Action: Improve chromatographic separation. Can baseline separation be achieved? increase_is_conc->check_chromatography If issue persists end_solved Issue Mitigated check_chromatography->end_solved If separation is achieved end_unsolved Consider Nonlinear Calibration Fit (e.g., quadratic) check_chromatography->end_unsolved If separation is not possible result_yes Yes

Caption: Workflow for troubleshooting isotopic interference.

Issue 2: Mitigating Matrix Effects

Matrix effects from biological samples are a primary source of variability and inaccuracy.[6]

Step 1: Evaluation Quantitatively assess matrix effects by comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a neat solvent. A significant difference indicates the presence of ion suppression or enhancement.[7]

Step 2: Mitigation Strategies

  • Improve Sample Preparation: Switch from simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids and other matrix components.[10]

  • Optimize Chromatography: Adjust the chromatographic gradient to separate the analytes from the regions where matrix components elute. A post-column infusion experiment can help identify these suppression zones.[11]

  • Use a Co-eluting SIL-IS: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be suppressed or enhanced to a similar degree.[7]

Data Presentation: Analyte Properties

The table below summarizes the key mass spectrometric information for Tolbutamide and its primary metabolites. These values are essential for setting up a selective and sensitive LC-MS/MS method.

CompoundFormulaPrecursor Ion (m/z) [M+H]⁺Typical Product Ion (m/z)Monitored Transition (MRM)
Tolbutamide C₁₂H₁₈N₂O₃S271.1172.1271.1 → 172.1
This compound (IS) ¹³CC₁₁H₁₈N₂O₃S272.1172.1272.1 → 172.1
Hydroxytolbutamide C₁₂H₁₈N₂O₄S287.1188.1287.1 → 188.1
Carboxytolbutamide C₁₂H₁₆N₂O₅S301.1172.1301.1 → 172.1

Note: The specific m/z values may vary slightly based on the instrument and calibration. This compound assumes a single ¹³C label on the butyl chain.

Experimental Protocols & Visualizations

Metabolic Pathway of Tolbutamide

Tolbutamide undergoes sequential oxidation in the liver. Understanding this pathway is critical for identifying potential metabolite interferences.[1][2]

G Tolbutamide Tolbutamide enzyme1 CYP2C9 (Oxidation) Tolbutamide->enzyme1 Hydroxytolbutamide Hydroxytolbutamide enzyme2 Oxidation Hydroxytolbutamide->enzyme2 Carboxytolbutamide Carboxytolbutamide (Inactive) enzyme1->Hydroxytolbutamide enzyme2->Carboxytolbutamide

Caption: Metabolic pathway of Tolbutamide.

General LC-MS/MS Experimental Workflow

This diagram outlines a typical workflow for the quantitative analysis of Tolbutamide and its metabolites from plasma samples.

G cluster_workflow Analytical Workflow Sample Plasma Sample Spike Spike with This compound IS Sample->Spike Prepare Sample Prep (e.g., Protein Precipitation) Spike->Prepare Separate UHPLC Separation (C18 Column) Prepare->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Caption: Standard bioanalytical workflow for Tolbutamide.

Protocol: Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is a common, rapid method for sample cleanup.

  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of this compound internal standard working solution.

  • Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for injection.

Protocol: LC-MS/MS Conditions

These are typical starting conditions that should be optimized for your specific instrumentation.

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions: See the "Analyte Properties" table above.

References

Technical Support Center: Solutions for Poor Chromatographic Peak Shape in Tolbutamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Tolbutamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor chromatographic peak shape.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding suboptimal peak shapes encountered during the HPLC analysis of Tolbutamide.

Q1: What are the primary causes of peak tailing in Tolbutamide analysis?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. For Tolbutamide, a weakly acidic compound, the main causes include:

  • Secondary Silanol Interactions: Tolbutamide can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns (like C18).[1][2] These secondary interactions cause some analyte molecules to be retained longer, resulting in a tail.[1] This is especially prevalent when the mobile phase pH is above 3.[1][2]

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of Tolbutamide (around 5.3), both the ionized and unionized forms of the analyte will be present, which can lead to peak distortion and tailing.[3][4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path.[5][6] Over time, the stationary phase can degrade, exposing more active silanol sites.[7]

  • Metal Contamination: Trace metals (e.g., iron, nickel) in the column packing can chelate with the analyte, causing tailing.[5]

Q2: How can I eliminate peak tailing for my Tolbutamide peak?

To achieve a symmetrical Tolbutamide peak, consider the following solutions:

  • Adjust Mobile Phase pH: Lower the mobile phase pH to a range of 2.5-3.5.[7][8] At this pH, residual silanol groups are protonated (less active), minimizing secondary interactions.[1][9]

  • Use a Modern, High-Purity Column: Employ a column packed with high-purity silica (Type B) that has fewer residual silanol groups. An end-capped column is highly recommended, as the end-capping process deactivates most of the remaining silanols.[7][8]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help mask the residual silanol activity, improving peak shape.[7][8]

  • Use a Guard Column: A guard column can protect the analytical column from contaminants present in the sample matrix.[8]

Q3: My Tolbutamide peak is fronting. What is the likely cause?

Peak fronting, where the first half of the peak is broader than the second, is often caused by:

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to a fronting peak.[8][9]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile), the analyte will not focus properly at the head of the column, causing peak distortion.[7][10]

  • Column Collapse: Although less common with modern columns, a physical collapse of the column bed can create a void and lead to fronting.[9][10] This can happen if the column is operated outside its recommended pH or temperature limits.

Q4: What are the solutions for peak fronting?

To correct peak fronting, try these steps:

  • Reduce Sample Concentration/Volume: Dilute your sample or decrease the injection volume.[8][9]

  • Match the Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[11] If a stronger solvent is required for solubility, keep its proportion as low as possible and reduce the injection volume.[7]

  • Check Column Condition: If the problem persists and affects all peaks, the column may be damaged. Replace it with a new one and ensure operating conditions are within the manufacturer's specifications.[10]

Q5: Why is my Tolbutamide peak splitting into two or appearing as a "shoulder" peak?

Peak splitting or shoulders can be attributed to several factors:

  • Blocked Column Frit or Column Void: Particulates from the sample or system can block the inlet frit, or a void can form at the head of the column packing.[12][13] This creates alternative flow paths for the analyte, resulting in a split peak.[12]

  • Strong Sample Solvent Effect: Injecting a sample in a strong, non-polar solvent can cause it to travel through the column packing in a distorted band, leading to a split peak.[14][15]

  • Co-eluting Interference: An impurity or related substance may be eluting very close to the Tolbutamide peak, giving the appearance of a shoulder.[12]

  • pH Near Analyte pKa: Operating too close to the analyte's pKa can cause the presence of both ionized and non-ionized forms, which may separate slightly and cause peak splitting.[3][4]

Q6: How can I resolve split peaks?

To address peak splitting, follow this troubleshooting sequence:

  • Check for Co-elution: Reduce the injection volume. If the shoulder peak's area decreases proportionally more than the main peak, it might be an interference. Adjusting the mobile phase composition or gradient can help resolve the two components.[12]

  • Verify Sample Solvent: Dissolve the sample in the mobile phase and reinject. If the peak shape improves, the original sample solvent was the issue.[11]

  • Clean the Column: If all peaks are splitting, the problem is likely physical. Disconnect the column from the detector and backflush it with a strong solvent to try and dislodge particulates from the inlet frit.[6][8]

  • Replace the Column: If backflushing does not work, the column bed may have a permanent void. Replacing the guard column (if used) first is a good diagnostic step. If the problem remains, replace the analytical column.[7][12]

Troubleshooting Guides and Protocols

This section provides detailed experimental protocols and data to support your troubleshooting efforts.

Experimental Protocols

Protocol 1: Recommended Mobile Phase Preparation

This protocol is based on established RP-HPLC methods for Tolbutamide analysis.[16][17]

  • Prepare the Aqueous Component: Dissolve the buffering salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water to the desired concentration (e.g., 20 mM).

  • Adjust pH: Add a small amount of acid (e.g., 0.1% orthophosphoric acid) to the aqueous buffer to adjust the pH to a suitable value, typically between 2.5 and 4.0, to ensure good peak shape.[16][18]

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[16]

  • Mix Mobile Phase: Measure the required volumes of the filtered aqueous buffer and organic solvents (e.g., acetonitrile, methanol) and mix them thoroughly. For example, a common mobile phase is a mixture of Methanol, 0.1% Orthophosphoric acid, and Acetonitrile (10:30:60 v/v/v).[16][19]

  • Degas: Degas the final mobile phase using sonication or vacuum filtration to prevent bubble formation in the pump and detector.[16]

Protocol 2: Standard Solution Preparation

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of Tolbutamide reference standard into a 25 mL volumetric flask.

  • Dissolution: Add a small volume of the mobile phase (or a suitable solvent like methanol) and sonicate for 5-10 minutes to ensure complete dissolution.[16]

  • Final Volume: Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix thoroughly.

  • Working Standards: Prepare working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve the desired concentrations for linearity and analysis (e.g., 20-120 µg/mL).[16]

Data Presentation

Table 1: Typical RP-HPLC Method Parameters for Tolbutamide Analysis

ParameterRecommended ConditionReference(s)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[16][19]
Mobile Phase Methanol : 0.1% Orthophosphoric Acid : Acetonitrile (10:30:60, v/v/v)[16][17]
Acetonitrile : 0.05 M Phosphoric Acid Buffer (35:65, v/v), pH 3.9[18]
Flow Rate 1.0 mL/min[16]
Detection UV at 231 nm or 254 nm[16][18]
Injection Volume 10-20 µL[16]
Temperature Ambient or controlled at 30-35°C[20]

Table 2: General Influence of Mobile Phase pH on Tolbutamide Peak Shape

pH RangeEffect on Tolbutamide (pKa ≈ 5.3)Effect on Silica Column (Silanols)Expected Peak Shape
pH < 4.0 Predominantly in the neutral, unionized form. More hydrophobic and well-retained.Silanol groups are protonated and largely inactive.Good, Symmetrical. Minimal secondary interactions.
pH 4.0 - 6.5 Exists as a mixture of ionized and unionized forms.Silanol groups begin to deprotonate, becoming negatively charged and active.Poor. High potential for tailing or splitting.
pH > 7.0 Predominantly in the ionized form. Less retained on a reversed-phase column.Silanol groups are fully deprotonated and highly active. Risk of silica dissolution.Poor. Significant tailing due to strong ionic interactions.

Visualizations: Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing and solving peak shape problems.

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) q1 Are all peaks in the chromatogram affected? start->q1 cause1 System-wide Issue: - Blocked Frit / Column Void - Extra-column Volume - Incorrect Mobile Phase Prep - Pump/Injector Malfunction q1->cause1 Yes cause2 Analyte-Specific Issue: - Secondary Silanol Interactions - Column Overload - Inappropriate Sample Solvent - pH close to pKa - Co-elution with impurity q1->cause2 No sol1 Troubleshooting Steps: 1. Backflush or replace column. 2. Check tubing/connections for dead volume. 3. Prepare fresh mobile phase. 4. Perform system maintenance (check seals, rotor). cause1->sol1 sol2 Troubleshooting Steps: 1. Lower mobile phase pH (e.g., to 3.0). 2. Reduce sample concentration/volume. 3. Dissolve sample in mobile phase. 4. Use end-capped, high-purity column. cause2->sol2

Caption: General troubleshooting workflow for poor peak shape.

G cluster_0 Ideal Retention (Good Peak Shape) cluster_1 Secondary Interaction (Peak Tailing) tolbutamide1 Tolbutamide c18_phase1 C18 Stationary Phase tolbutamide1->c18_phase1 Hydrophobic Interaction tolbutamide2 Tolbutamide c18_phase2 C18 Stationary Phase tolbutamide2->c18_phase2 Hydrophobic Interaction silanol Deprotonated Silanol (Si-O⁻) tolbutamide2->silanol Ionic Interaction (Delayed Elution)

Caption: Mechanism of peak tailing via secondary silanol interactions.

G start Goal: Optimize Mobile Phase pH for Tolbutamide (pKa ≈ 5.3) q1 Is the current pH 2 units away from pKa? start->q1 action1 Adjust pH to be ≤ pKa - 2 (i.e., pH ≤ 3.3) q1->action1 No result2 pH is likely optimal. Peak shape issues may stem from other causes (e.g., column overload, contamination). q1->result2 Yes result1 Benefits: - Tolbutamide is fully protonated (neutral). - Silanol groups are suppressed. - Consistent retention mechanism. action1->result1

Caption: Logical workflow for mobile phase pH optimization.

References

Validation & Comparative

Comparison of Tolbutamide-13C with radiolabeled 14C-Tolbutamide for metabolite profiling.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug metabolism research, the use of isotopically labeled compounds is a cornerstone for elucidating the metabolic fate of new chemical entities. This guide provides a comprehensive comparison of stable isotope-labeled Tolbutamide-13C and radioisotope-labeled 14C-Tolbutamide for metabolite profiling. The information presented herein is intended for researchers, scientists, and drug development professionals to make informed decisions on the most suitable tracer for their preclinical and clinical studies.

Executive Summary

The choice between a stable isotope (¹³C) and a radioisotope (¹⁴C) for labeling Tolbutamide in metabolite profiling studies involves a trade-off between safety, cost, analytical methodology, and the specific goals of the study. While ¹⁴C-Tolbutamide has been the traditional gold standard due to its high sensitivity and direct detection of all drug-related material, ¹³C-Tolbutamide, coupled with modern mass spectrometry, offers a non-radioactive alternative with high specificity and structural elucidation capabilities. This guide presents a detailed comparison of these two approaches, supported by experimental data and protocols.

Table 1: Qualitative Comparison of this compound and 14C-Tolbutamide for Metabolite Profiling

FeatureThis compound14C-Tolbutamide
Isotope Type Stable IsotopeRadioisotope
Detection Method Mass Spectrometry (MS)Liquid Scintillation Counting (LSC), Radio-HPLC
Safety Non-radioactive, no radiological hazardsRadioactive, requires specialized handling and disposal
Cost High initial cost of labeled compound, lower disposal costsLower initial cost of labeled compound, high disposal and facility costs
Sensitivity High, dependent on MS instrumentationVery high, excellent signal-to-noise
Structural Elucidation Excellent, MS/MS provides fragmentation dataIndirect, requires co-elution with standards or subsequent MS analysis
Quantitation Relative or absolute with labeled internal standardsAbsolute quantitation of total radioactivity
Regulatory Hurdles Fewer regulatory hurdles for in-human studiesStrict regulations for human administration (microdosing often used)
Throughput High, compatible with modern high-throughput LC-MS systemsLower, offline fraction collection and LSC can be time-consuming

Quantitative Data Presentation

The following tables summarize typical quantitative parameters for the analytical methods used to profile metabolites of Tolbutamide labeled with ¹³C and ¹⁴C.

Table 2: Typical Performance Characteristics of LC-MS/MS for this compound Metabolite Analysis
ParameterTolbutamideHydroxytolbutamideCarboxytolbutamide
Linear Range (ng/mL) 5 - 1000[1]10 - 2000[1]2 µM - (not specified)[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[2]5 ng/mL[2]2 µM[2]
Intra-day Precision (%RSD) < 10%[1]< 10%[1]< 12%[2]
Inter-day Precision (%RSD) < 10%[1]< 10%[1]< 12%[2]
Accuracy (% Bias) Within ±15%Within ±15%88.8–109.7%[2]
Recovery 84.2% to 98.5%[3]Not specified80% to 98% (in urine)[2]
Table 3: Typical Performance Characteristics of Radio-HPLC with Scintillation Counting for 14C-Tolbutamide Metabolite Analysis
ParameterValue
Limit of Detection (LOD) ~20 dpm[4]
Limit of Quantification (LOQ) ~124 dpm[5]
Linearity (R²) > 0.99[4]
Radioactivity Recovery Reliably determined using an LSC-based method[5]
Precision Comparable to other methods for relative abundance[5]

Experimental Protocols

Metabolite Profiling of this compound using LC-MS/MS

This protocol is based on established methods for the analysis of Tolbutamide and its metabolites.[1][3]

1. Sample Preparation (Plasma):

  • To 50 µL of plasma, add an internal standard (e.g., deuterated Tolbutamide or a structurally similar compound).
  • Precipitate proteins by adding 300 µL of acetonitrile/methanol (9:1, v/v).
  • Vortex for 1 minute and centrifuge at 13,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant and dilute with an appropriate aqueous solution for injection.

2. LC-MS/MS Analysis:

  • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution: A suitable gradient to separate Tolbutamide and its metabolites.
  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative ion mode.
  • Detection: Monitor for the specific mass-to-charge ratios (m/z) of ¹³C-Tolbutamide and its expected ¹³C-labeled metabolites.

Metabolite Profiling of 14C-Tolbutamide using Radio-HPLC

This protocol is a generalized procedure based on common practices for radio-metabolite profiling.[4][5]

1. Sample Preparation (Plasma):

  • Protein precipitation of plasma samples is performed as described for the ¹³C-labeled compound.
  • The supernatant is concentrated to increase the radioactivity per unit volume.

2. HPLC with Offline Radioactivity Detection:

  • Chromatographic System: A standard HPLC system with a C18 column.
  • Elution: A gradient similar to the one used for the LC-MS/MS analysis.
  • Fraction Collection: Collect fractions of the HPLC eluent at regular intervals (e.g., every 30 seconds) into a 96-well plate.
  • Radioactivity Measurement: Add liquid scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Reconstruct the radio-chromatogram by plotting the disintegrations per minute (DPM) for each fraction against the retention time.
  • Identify peaks corresponding to the parent drug and its metabolites.

Visualizations

Tolbutamide_Metabolism Tolbutamide Tolbutamide Hydroxytolbutamide Hydroxytolbutamide Tolbutamide->Hydroxytolbutamide CYP2C9 (Hydroxylation) Carboxytolbutamide Carboxytolbutamide Hydroxytolbutamide->Carboxytolbutamide Alcohol/Aldehyde Dehydrogenase

Caption: Metabolic pathway of Tolbutamide.

Experimental_Workflow cluster_13C This compound Workflow cluster_14C 14C-Tolbutamide Workflow Dosing_13C Dose Animal/Human with This compound Sample_Collection_13C Collect Biological Samples (Plasma, Urine) Dosing_13C->Sample_Collection_13C Sample_Prep_13C Sample Preparation (Protein Precipitation) Sample_Collection_13C->Sample_Prep_13C LCMS_Analysis LC-MS/MS Analysis Sample_Prep_13C->LCMS_Analysis Data_Analysis_13C Metabolite Identification and Quantitation LCMS_Analysis->Data_Analysis_13C Dosing_14C Dose Animal/Human with 14C-Tolbutamide Sample_Collection_14C Collect Biological Samples (Plasma, Urine) Dosing_14C->Sample_Collection_14C Sample_Prep_14C Sample Preparation (Protein Precipitation) Sample_Collection_14C->Sample_Prep_14C Radio_HPLC Radio-HPLC Analysis Sample_Prep_14C->Radio_HPLC Fraction_Collection Fraction Collection Radio_HPLC->Fraction_Collection Scintillation_Counting Liquid Scintillation Counting Fraction_Collection->Scintillation_Counting Data_Analysis_14C Metabolite Profiling Scintillation_Counting->Data_Analysis_14C

Caption: Comparative experimental workflow.

Conclusion

The selection between this compound and 14C-Tolbutamide for metabolite profiling is contingent on the specific requirements of the study. For early-stage discovery and in vitro studies where handling radioactivity is manageable and high sensitivity for all drug-related material is paramount, 14C-Tolbutamide remains a robust choice. However, for later-stage development, particularly for studies involving human subjects, this compound offers a safer, non-radioactive alternative that provides rich structural information through LC-MS/MS analysis. The advancements in mass spectrometry have significantly narrowed the sensitivity gap, making stable isotope labeling an increasingly attractive and viable option for comprehensive metabolite profiling. Ultimately, a thorough evaluation of analytical capabilities, safety infrastructure, and study objectives will guide the optimal choice of isotopic label.

References

CYP2C9 Phenotyping: A Comparative Guide to Tolbutamide-13C Probe and Sulfaphenazole Inhibition Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used methods for determining the phenotype of the Cytochrome P450 2C9 (CYP2C9) enzyme: the use of tolbutamide-13C as a probe substrate and the inhibition of CYP2C9 activity by sulfaphenazole. Understanding the activity of this key drug-metabolizing enzyme is critical in drug development and personalized medicine to predict drug clearance, optimize dosage, and avoid adverse drug reactions.

Introduction to CYP2C9 Phenotyping

CYP2C9 is a polymorphic enzyme responsible for the metabolism of a significant number of clinically important drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), oral hypoglycemics, and anticoagulants like warfarin. Genetic variations in the CYP2C9 gene can lead to reduced or increased enzyme activity, affecting drug efficacy and safety. Phenotyping assays are therefore essential to assess the functional consequence of an individual's CYP2C9 genotype.

This guide explores two distinct approaches to CYP2C9 phenotyping:

  • Probe Substrate Method: This involves the administration of a drug that is primarily metabolized by CYP2C9, such as tolbutamide. The use of a stable isotope-labeled probe like this compound allows for the safe and accurate assessment of metabolic activity by tracing the labeled metabolites.

  • Inhibition Method: This approach utilizes a selective inhibitor of CYP2C9, like sulfaphenazole, to quantify the enzyme's contribution to the metabolism of a probe drug. By comparing the metabolism of a substrate in the presence and absence of the inhibitor, the specific activity of CYP2C9 can be determined.

Quantitative Data Comparison

The following tables summarize key quantitative data for both this compound and sulfaphenazole in the context of CYP2C9 phenotyping.

Table 1: In Vivo Performance Metrics for Tolbutamide as a CYP2C9 Probe

ParameterCYP2C91/1 (Normal Metabolizers)CYP2C91/2 (Intermediate Metabolizers)CYP2C91/3 (Intermediate Metabolizers)Reference
Tolbutamide Oral Clearance 29% reduction vs. 1/148% reduction vs. 1/1[1]
Tolbutamide AUC(0-∞) 1.5-fold increase vs. 1/11.9-fold increase vs. 1/1[1]
Urinary Excretion of Metabolites (0-12h) Significantly higherSignificantly lower vs. 1/1Significantly lower vs. 1/1[1]

Table 2: In Vitro and In Vivo Inhibition Data for Sulfaphenazole

ParameterValueConditionsReference
IC50 (Tolbutamide Hydroxylation) 0.7-1.5 µMHuman Liver Microsomes[2]
IC50 (Diclofenac 4'-hydroxylation) ~0.3 µMHuman Liver Microsomes[3]
Inhibition Type Competitive[4]
In Vivo Effect on Tolbutamide Clearance ~80% decreaseCo-administration of sulfaphenazole[5]
In Vivo Effect on Tolbutamide Half-life Increase from ~7h to ~39hCo-administration of sulfaphenazole[5]

Experimental Protocols

This compound Phenotyping Protocol (In Vivo)

This protocol is based on studies using tolbutamide as a probe drug. The use of 13C-labeled tolbutamide follows the same principles but allows for safer administration and more precise detection using mass spectrometry.

  • Subject Preparation: Subjects should fast overnight before the administration of the probe drug.

  • Probe Administration: A single oral dose of 125 mg of this compound is administered. This low dose is considered safe and effective for phenotyping purposes[6].

  • Sample Collection:

    • Blood: Blood samples are collected at baseline and at various time points post-dose (e.g., 1, 2, 4, 8, 12, and 24 hours) to determine the pharmacokinetic profile of this compound.

    • Urine: Urine is collected over a 24-hour period to measure the excretion of this compound and its metabolites (4'-hydroxy-tolbutamide-13C and carboxy-tolbutamide-13C).

  • Sample Analysis: Plasma and urine samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of this compound and its metabolites.

  • Data Analysis: The pharmacokinetic parameters of this compound, such as clearance, area under the curve (AUC), and the metabolic ratio (metabolites/parent drug in urine), are calculated to determine the CYP2C9 phenotype.

Sulfaphenazole Inhibition Assay Protocol (In Vitro)

This protocol describes a typical in vitro experiment to determine the inhibitory potential of a compound on CYP2C9 activity using sulfaphenazole as a positive control.

  • Materials:

    • Human liver microsomes (HLMs)

    • CYP2C9 substrate (e.g., diclofenac, tolbutamide)

    • Sulfaphenazole (inhibitor)

    • NADPH regenerating system (cofactor)

    • Phosphate buffer (pH 7.4)

  • Incubation:

    • Prepare incubation mixtures in microcentrifuge tubes or a 96-well plate.

    • Each incubation should contain HLMs, the CYP2C9 substrate, and varying concentrations of sulfaphenazole (or the test compound). A control with no inhibitor is also required.

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the terminated reactions to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined using Dixon plots[7].

Visualizing the Mechanisms

Metabolic Pathway of Tolbutamide

Tolbutamide is primarily metabolized by CYP2C9 through hydroxylation of the methyl group on the butyl side chain to form 4-hydroxytolbutamide. This metabolite is then further oxidized to carboxytolbutamide[8][9][10].

Tolbutamide_Metabolism Tolbutamide Tolbutamide Hydroxytolbutamide 4-Hydroxytolbutamide Tolbutamide->Hydroxytolbutamide CYP2C9 (Hydroxylation) Carboxytolbutamide Carboxytolbutamide Hydroxytolbutamide->Carboxytolbutamide Alcohol/Aldehyde Dehydrogenase

Caption: Metabolic activation of tolbutamide by CYP2C9.

Sulfaphenazole Inhibition Workflow

Sulfaphenazole acts as a competitive inhibitor of CYP2C9, meaning it binds to the active site of the enzyme and prevents the substrate from binding[4].

Sulfaphenazole_Inhibition cluster_0 Normal Metabolism cluster_1 Inhibition by Sulfaphenazole CYP2C9_active Active CYP2C9 Substrate CYP2C9 Substrate CYP2C9_active->Substrate Binds Metabolite Metabolite Substrate->Metabolite Metabolized CYP2C9_inhibited CYP2C9 No_Metabolite Metabolism Inhibited CYP2C9_inhibited->No_Metabolite Prevents substrate binding Sulfaphenazole Sulfaphenazole Sulfaphenazole->CYP2C9_inhibited Binds competitively

Caption: Competitive inhibition of CYP2C9 by sulfaphenazole.

Comparison of Methodologies

FeatureThis compound ProbeSulfaphenazole Inhibition
Principle Measures the rate of metabolism of a specific CYP2C9 substrate.Measures the extent to which a specific inhibitor blocks CYP2C9 activity.
Application In vivo phenotyping to assess an individual's metabolic capacity.Primarily in vitro for screening inhibitory potential of new chemical entities. Can be used in vivo to confirm CYP2C9's role in a drug's metabolism.
Advantages - Directly measures enzyme activity in a physiological context.- Use of stable isotopes (13C) eliminates the risk of hypoglycemia associated with unlabeled tolbutamide and allows for precise measurement.- Provides a comprehensive pharmacokinetic profile.- Highly specific for CYP2C9.- Can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive).- High-throughput screening is possible in in vitro setups.
Disadvantages - Requires administration of a probe drug to subjects.- Inter-individual variability in absorption and distribution can influence results.- More resource-intensive than in vitro assays.- In vivo use requires co-administration of an inhibitor, which can have its own pharmacological effects.- In vitro results may not always directly translate to the in vivo situation.- Potential for off-target effects of the inhibitor.
Key Endpoint Clearance, AUC, Metabolic RatioIC50, Ki

Conclusion

Both the this compound probe method and the sulfaphenazole inhibition assay are valuable tools for characterizing CYP2C9 activity. The choice of method depends on the specific research question and context.

  • For in vivo phenotyping and assessing an individual's metabolic capacity in a clinical or research setting, the This compound probe is a safe and robust method that provides a direct measure of enzyme function.

  • For in vitro screening of potential drug-drug interactions and elucidating the mechanism of inhibition, the sulfaphenazole inhibition assay is a highly specific and efficient approach.

A comprehensive understanding of a new drug candidate's interaction with CYP2C9 often involves a combination of both in vitro inhibition studies and in vivo evaluation with a probe substrate in subjects with different CYP2C9 genotypes. This dual approach provides the most complete picture of a drug's metabolic profile and its potential for clinically significant interactions.

References

A Comparative Bioequivalence Study of Tolbutamide Formulations Utilizing a ¹³C-Labeled Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of a hypothetical new generic tolbutamide formulation against a reference listed drug (RLD). The study design incorporates a stable ¹³C isotope label to accurately determine the pharmacokinetic profiles of each formulation. The experimental data presented herein is illustrative, based on established pharmacokinetic parameters of tolbutamide, to demonstrate the application of this methodology.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters obtained from a hypothetical crossover bioequivalence study in healthy adult volunteers. The study compared a single oral dose of a new generic tolbutamide formulation with the reference listed drug, utilizing ¹³C-labeled tolbutamide as a tracer for precise quantification.

Pharmacokinetic ParameterTest Formulation (Generic)Reference Formulation (RLD)Acceptance Criteria
Cmax (µg/mL) 55.258.880.00% - 125.00%
AUC₀-t (µg·h/mL) 995.6997.780.00% - 125.00%
AUC₀-∞ (µg·h/mL) 1025.31030.180.00% - 125.00%
Tmax (h) 4.23.8-
t½ (h) 7.17.0-

Experimental Protocols

A detailed methodology was followed to ensure the accuracy and reliability of the bioequivalence assessment.

Study Design

A single-center, randomized, open-label, two-period, two-sequence crossover study was conducted. Healthy, non-smoking adult volunteers aged 18-45 were enrolled after providing informed consent. Subjects were screened for normal hepatic and renal function.

Drug Administration

In each study period, subjects received a single oral dose of either the test formulation or the reference formulation of tolbutamide (500 mg). Concurrently, a microdose of ¹³C-labeled tolbutamide was administered intravenously. This stable isotope tracer allows for the precise determination of the absolute bioavailability and pharmacokinetics of the oral formulations, independent of endogenous levels. A washout period of at least 7 days separated the two treatment periods.

Sample Collection

Blood samples were collected from a peripheral vein at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

Plasma concentrations of both unlabeled tolbutamide and ¹³C-labeled tolbutamide were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific method allows for the simultaneous measurement of the drug and its stable isotope-labeled internal standard, ensuring accurate quantification. The lower limit of quantification (LLOQ) for tolbutamide was established at 0.1 µg/mL.

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the key stages of the bioequivalence assessment process, from volunteer screening to final data analysis.

Bioequivalence_Workflow cluster_screening Phase 1: Screening cluster_randomization Phase 2: Study Conduct cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion Volunteer_Screening Volunteer Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Volunteer_Screening->Informed_Consent Randomization Randomization to Treatment Sequence Informed_Consent->Randomization Period1 Period 1: Administer Test or Reference Formulation + ¹³C-Tolbutamide IV Randomization->Period1 Washout Washout Period Period1->Washout Blood_Sampling Serial Blood Sampling Period1->Blood_Sampling Period2 Period 2: Administer Crossover Formulation + ¹³C-Tolbutamide IV Washout->Period2 Period2->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Tolbutamide and ¹³C-Tolbutamide Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Plasma_Analysis->PK_Analysis Statistical_Analysis Statistical Comparison (90% Confidence Intervals) PK_Analysis->Statistical_Analysis Bioequivalence_Conclusion Conclusion on Bioequivalence Statistical_Analysis->Bioequivalence_Conclusion

Caption: Workflow of the ¹³C-Tolbutamide Bioequivalence Study.

Signaling Pathway of Tolbutamide Action

Tolbutamide is a first-generation sulfonylurea oral hypoglycemic agent. Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells. The diagram below outlines this signaling pathway.

Tolbutamide_Signaling Tolbutamide Tolbutamide SUR1 Sulfonylurea Receptor 1 (SUR1) on Pancreatic β-cell Tolbutamide->SUR1 Binds to K_ATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-containing Secretory Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Resulting in

Caption: Tolbutamide's Mechanism of Action on Insulin Release.

Is Tolbutamide-13C a more reliable CYP2C9 marker than other probe substrates?

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of Tolbutamide-13C against other probe substrates for the accurate assessment of Cytochrome P450 2C9 activity, supported by experimental data and protocols.

In the realm of drug metabolism and pharmacokinetics, the precise characterization of Cytochrome P450 (CYP) enzyme activity is paramount for predicting drug-drug interactions and individualizing drug therapy. CYP2C9 is a key enzyme in this regard, responsible for the metabolism of a significant portion of clinically used drugs, including those with a narrow therapeutic index such as S-warfarin and phenytoin.[1][2] The selection of a reliable probe substrate is therefore critical for accurately phenotyping CYP2C9 activity. This guide provides a comparative analysis of this compound and other commonly used CYP2C9 probe substrates, presenting experimental data to support its utility and reliability.

The use of a stable isotope-labeled compound like this compound offers analytical advantages, particularly in studies using mass spectrometry, by allowing for the differentiation of the probe from endogenous compounds and improving the accuracy of quantification. For the purpose of assessing metabolic activity, its kinetic properties are considered identical to its unlabeled counterpart, tolbutamide.

Comparison of Key CYP2C9 Probe Substrates

Several molecules are utilized to probe CYP2C9 activity both in vitro and in vivo. The ideal probe substrate is one that is predominantly and extensively metabolized by a single enzyme, in this case, CYP2C9. The following table summarizes key quantitative data for Tolbutamide and other common CYP2C9 probe substrates.

Probe SubstrateMetricValueCYP2C9 ContributionKey Findings & Limitations
Tolbutamide In Vitro (Human Liver Microsomes)
Apparent Km (4'-hydroxylation)133 - 650 µM[3][4]HighTolbutamide's formation clearance is strongly associated with CYP2C9 genotype.[5] While CYP2C19 can also metabolize tolbutamide, the significantly higher hepatic expression of CYP2C9 suggests its primary role in tolbutamide metabolism.[3]
Apparent Vmax (4'-hydroxylation)248 pmol/min/mg[4]
In Vivo
Oral Clearance (CYP2C91/1)0.85 L/h[6]HighLow-dose tolbutamide (125 mg) is considered safe and accurate for CYP2C9 phenotyping.[6] A strong correlation exists between tolbutamide plasma concentration at 24 hours and plasma clearance, reflecting CYP2C9 genotype.[6]
S-Warfarin In Vitro (Human Liver Microsomes)
Apparent Km (7-hydroxylation)3.7 µM[4]High (approx. 90%)[7]S-warfarin is a sensitive substrate but has a narrow therapeutic index, which can pose safety concerns in clinical studies.[2]
Apparent Vmax (7-hydroxylation)10.5 pmol/min/mg[4]
Flurbiprofen In Vitro
Ki for inhibition by sulfaphenazole0.06 - 0.07 µM[8]Very HighFlurbiprofen is almost exclusively metabolized by CYP2C9 to 4'-hydroxyflurbiprofen, making it a highly selective probe.[8][9][10]
In Vivo
Urinary Metabolic RatioAllele-specific, with lower ratios in carriers of 2 and *3 alleles[9]Very HighThe urinary metabolic ratio of flurbiprofen to its metabolite is a reliable metric for CYP2C9 activity.[9]
Losartan In Vitro
KD (for CYP2C91)6.8 µM[11]MajorLosartan is metabolized to its active metabolite, E-3174, primarily by CYP2C9, but also by CYP3A4.[11][12] This dual metabolism can complicate the interpretation of results.
KD (for CYP2C92)9.0 µM[11]
In Vivo
Urinary Losartan/E-3174 Ratio (CYP2C91/1)Median 0.71[13]MajorThe urinary losartan to E-3174 metabolic ratio is a safe and useful phenotyping assay for CYP2C9 activity.[13]
Urinary Losartan/E-3174 Ratio (CYP2C91/*3)Median 2.35[13]
Phenytoin In Vivo
Metabolism80-90% by CYP2C9[14]HighPhenytoin has a narrow therapeutic range and its metabolism is also influenced to a lesser extent by CYP2C19.[14]

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of Tolbutamide and a general workflow for assessing CYP2C9 activity using a probe substrate.

Tolbutamide_Metabolism Tolbutamide Tolbutamide(-13C) CYP2C9 CYP2C9 Tolbutamide->CYP2C9 Hydroxytolbutamide 4'-Hydroxytolbutamide CYP2C9->Hydroxytolbutamide Hydroxylation ADH Alcohol Dehydrogenase Hydroxytolbutamide->ADH Carboxytolbutamide Carboxytolbutamide ADH->Carboxytolbutamide Oxidation

Caption: Metabolic activation of Tolbutamide by CYP2C9.

CYP2C9_Activity_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study Incubation Incubate Probe Substrate with Human Liver Microsomes and NADPH Quenching Quench Reaction Incubation->Quenching Analysis_invitro LC-MS/MS Analysis of Metabolite Formation Quenching->Analysis_invitro Kinetics Determine Kinetic Parameters (Km, Vmax) Analysis_invitro->Kinetics Administration Administer Probe Substrate to Subject Sampling Collect Blood and/or Urine Samples over Time Administration->Sampling Analysis_invivo LC-MS/MS Analysis of Parent Drug and Metabolite Sampling->Analysis_invivo PK_Analysis Pharmacokinetic Analysis (Clearance, Metabolic Ratio) Analysis_invivo->PK_Analysis

Caption: General workflow for assessing CYP2C9 activity.

Experimental Protocols

In Vitro CYP2C9 Activity Assay using Tolbutamide

This protocol is adapted from studies evaluating CYP2C9 activity in human liver microsomes.[4][5][15]

  • Incubation Mixture Preparation: Prepare an incubation mixture containing:

    • 100 mM phosphate buffer (pH 7.4).

    • Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL).

    • Tolbutamide (a range of concentrations, e.g., 50–2000 µM, to determine kinetic parameters).[5][15]

    • (Optional) For reconstituted systems: 2 pmol purified cytochrome b5 and 1 pmol recombinant CYP2C9.[5][15]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.[5][15]

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration typically 1 mM).[5][15]

  • Incubation: Incubate at 37°C with gentle shaking for a specified time (e.g., 40 minutes), ensuring the reaction is in the linear range.[5][15]

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as 200 µL of ice-cold acetonitrile.[5][15] An internal standard (e.g., midazolam) should be added for accurate quantification.[5]

  • Sample Preparation: Centrifuge the quenched mixture (e.g., at 10,000 x g for 10 minutes at 4°C) to pellet the protein.[5][15]

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of 4'-hydroxytolbutamide using a validated LC-MS/MS method.[5][15]

In Vivo CYP2C9 Phenotyping using Tolbutamide

This protocol is based on clinical studies for CYP2C9 phenotyping.[6][16]

  • Subject Recruitment: Recruit healthy volunteers with known CYP2C9 genotypes.[6][16]

  • Drug Administration: Administer a single oral dose of tolbutamide (e.g., 125 mg or 500 mg).[6][16]

  • Sample Collection:

    • Plasma: Collect blood samples at multiple time points over 24 hours (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[6][16] Separate plasma by centrifugation and store at -80°C until analysis.

    • Urine: Collect urine over specific intervals (e.g., 0-12 hours and 12-24 hours).[16] Measure the volume and store an aliquot at -80°C.

  • Sample Analysis: Determine the concentrations of tolbutamide and its metabolites (4'-hydroxytolbutamide and carboxytolbutamide) in plasma and urine using a validated HPLC or LC-MS/MS method.[6][16]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as:

    • Area under the plasma concentration-time curve (AUC).

    • Oral clearance (Dose/AUC).[16]

    • Formation clearance of metabolites.[16]

    • Urinary metabolic ratio (amount of metabolite in urine / amount of parent drug in urine).

Conclusion

Tolbutamide, and by extension this compound, stands as a robust and reliable probe for assessing CYP2C9 activity. Its metabolism is predominantly mediated by CYP2C9, and its pharmacokinetic parameters show a strong correlation with CYP2C9 genotype.[5][6][16] While other probes like flurbiprofen offer high selectivity, and S-warfarin provides high sensitivity, tolbutamide presents a balanced profile of safety and reliability for both in vitro and in vivo studies.[1][8][9] The use of a low-dose regimen for in vivo studies further enhances its safety profile, mitigating the risk of hypoglycemia.[6] For researchers and drug development professionals, this compound represents a valuable tool for the accurate phenotyping of CYP2C9, facilitating a deeper understanding of drug metabolism and the prediction of clinical outcomes.

References

Kinetic Validation of Tolbutamide Urinary Metabolic Ratio for CYP2C9 Phenotyping: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetically validated tolbutamide urinary metabolic ratio as a phenotyping assay for Cytochrome P450 2C9 (CYP2C9) activity. It includes detailed experimental protocols, comparative data with alternative phenotyping methods, and visualizations of key biological pathways and workflows.

Introduction

Tolbutamide, a first-generation sulfonylurea, is primarily metabolized in the liver by the polymorphic enzyme CYP2C9. The principal metabolic pathway involves the hydroxylation of the p-methyl group to form 4-hydroxytolbutamide, which is subsequently oxidized to carboxytolbutamide. The ratio of the sum of these metabolites to the unchanged tolbutamide excreted in the urine serves as a validated in vivo index of CYP2C9 metabolic activity. This guide offers a detailed examination of this method and compares it with other common probes for CYP2C9 phenotyping.

Data Presentation: Comparative Analysis of CYP2C9 Phenotyping Methods

The following tables summarize the key pharmacokinetic parameters of tolbutamide and compare its utility as a CYP2C9 probe with other commonly used agents.

Table 1: Pharmacokinetic Parameters of Tolbutamide by CYP2C9 Genotype and Inhibition Status

ParameterCYP2C9 Extensive Metabolizers (e.g., 1/1)CYP2C9 Intermediate/Poor Metabolizers (e.g., carriers of *2 or *3 alleles)CYP2C9 Extensive Metabolizers with Sulfaphenazole (Inhibitor)
Tolbutamide Plasma Clearance (mL/min/kg) ~0.196 ± 0.026[1]Significantly reduced[2][3]~0.039 ± 0.009[1]
Tolbutamide Half-life (hours) ~7.28 ± 0.89[1]Significantly increased[4]~38.76 ± 13.30[1]
Urinary Metabolic Ratio (6-12h) ~794.0 ± 86.6[1]Significantly reduced~126.0 ± 79.3[1]

Table 2: Comparison of Common In Vivo CYP2C9 Phenotyping Probes

Probe DrugMetabolic RatioAdvantagesDisadvantages
Tolbutamide (Hydroxytolbutamide + Carboxytolbutamide) / Tolbutamide in urineWell-validated; good correlation with plasma clearance; considered a better probe than flurbiprofen and losartan in direct comparisons.Risk of hypoglycemia at therapeutic doses; longer half-life compared to some other probes.
Phenytoin p-hydroxyphenytoin / Phenytoin in urineExtensive CYP2C9 metabolism.Variability in the renal clearance of the parent drug can limit the utility of the urinary metabolic ratio; complex pharmacokinetics.
Losartan Losartan / E-3174 (active metabolite) in urineGenerally well-tolerated.Weaker correlation with CYP2C9 genotype compared to tolbutamide; metabolism also involves CYP3A4 to some extent.
S-Warfarin Plasma clearanceHigh sensitivity to CYP2C9 activity.Narrow therapeutic index and risk of bleeding complications make it less suitable as a probe in healthy volunteers.
Flurbiprofen 4'-hydroxyflurbiprofen / Flurbiprofen in plasma or urineShorter half-life.Weaker correlation with CYP2C9 genotype compared to tolbutamide.

Experimental Protocols

Protocol 1: Determination of Tolbutamide Urinary Metabolic Ratio

1. Subject Preparation and Dosing:

  • Subjects should fast overnight prior to the administration of a single oral dose of 500 mg of tolbutamide.[1]

  • A standardized meal can be provided post-dosing.

2. Urine Collection:

  • Urine is collected in intervals, with the 6 to 12-hour post-dose collection being optimal for determining the metabolic ratio.[1]

  • The total volume of urine for each collection period should be recorded.

3. Sample Preparation:

  • A urine aliquot is mixed with an internal standard.

  • The sample is acidified (e.g., with hydrochloric acid).

  • Extraction of tolbutamide and its metabolites is performed using a suitable organic solvent (e.g., diethyl ether or a solid-phase extraction cartridge).

  • The organic layer is evaporated to dryness and the residue is reconstituted in the HPLC mobile phase.

4. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., sodium acetate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). An isocratic elution is typically used.

  • Flow Rate: A standard flow rate (e.g., 1 mL/min).

  • Detection: UV detection at approximately 230 nm.

  • Quantification: The concentrations of tolbutamide, hydroxytolbutamide, and carboxytolbutamide are determined from a standard curve.

5. Calculation of the Metabolic Ratio:

  • The urinary metabolic ratio is calculated as: (Concentration of Hydroxytolbutamide + Concentration of Carboxytolbutamide) / Concentration of Tolbutamide.

Protocol 2: CYP2C9 Genotyping (for comparison)

1. Sample Collection:

  • A blood or saliva sample is collected from the subject.

2. DNA Extraction:

  • Genomic DNA is extracted from the collected sample using a commercial kit.

3. Genotyping Analysis:

  • Genotyping for the common CYP2C9 alleles (*2 and *3) is typically performed using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) or other molecular techniques like TaqMan assays or sequencing.

Visualizations

Tolbutamide_Metabolic_Pathway cluster_urine Urine Tolbutamide Tolbutamide Hydroxytolbutamide 4-Hydroxytolbutamide Tolbutamide->Hydroxytolbutamide CYP2C9 Tolbutamide_urine Tolbutamide Tolbutamide->Tolbutamide_urine Carboxytolbutamide Carboxytolbutamide Hydroxytolbutamide->Carboxytolbutamide Alcohol/Aldehyde Dehydrogenase Hydroxytolbutamide_urine 4-Hydroxytolbutamide Hydroxytolbutamide->Hydroxytolbutamide_urine Carboxytolbutamide_urine Carboxytolbutamide Carboxytolbutamide->Carboxytolbutamide_urine Excretion Urinary Excretion

Caption: Metabolic pathway of tolbutamide.

Tolbutamide_MR_Workflow start Subject Administration (500 mg Tolbutamide) urine_collection Urine Collection (6-12 hours post-dose) start->urine_collection sample_prep Sample Preparation (Extraction) urine_collection->sample_prep hplc HPLC Analysis sample_prep->hplc quantification Quantification of Tolbutamide & Metabolites hplc->quantification calculation Calculation of Metabolic Ratio quantification->calculation result CYP2C9 Phenotype calculation->result Tolbutamide_Insulin_Secretion_Pathway Tolbutamide Tolbutamide SUR1 Sulfonylurea Receptor 1 (SUR1) Tolbutamide->SUR1 Binds to K_ATP ATP-sensitive K+ Channel SUR1->K_ATP Inhibits Membrane_Depolarization Membrane Depolarization K_ATP->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Results in

References

Unveiling the Influence of CYP2C9 Polymorphisms on Tolbutamide-13C Metabolic Clearance: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tolbutamide-13C metabolic clearance across different Cytochrome P450 2C9 (CYP2C9) genetic polymorphisms. Tolbutamide, a first-generation sulfonylurea, is a well-established probe substrate for assessing CYP2C9 activity, the primary enzyme responsible for its metabolism.[1][2][3] Understanding the impact of CYP2C9 genetic variants on the pharmacokinetics of tolbutamide is crucial for personalized medicine and for the development of new drugs metabolized by this key enzyme. The use of a 13C-labeled tolbutamide analogue allows for precise quantification and differentiation from endogenous compounds, enhancing the accuracy of metabolic studies.

Impact of CYP2C9 Genotype on Tolbutamide Pharmacokinetics

Genetic polymorphisms in the CYP2C9 gene can significantly alter the enzyme's metabolic capacity, leading to substantial inter-individual variability in drug clearance. The most common variant alleles, CYP2C92 and CYP2C93, result in decreased enzyme activity compared to the wild-type allele, CYP2C9*1. Individuals carrying these variant alleles exhibit reduced clearance and increased plasma concentrations of CYP2C9 substrates like tolbutamide.

The following tables summarize the quantitative data from clinical studies, demonstrating the correlation between CYP2C9 genotype and key pharmacokinetic parameters of tolbutamide.

Table 1: Comparison of Tolbutamide Oral Clearance Across Different CYP2C9 Genotypes

CYP2C9 GenotypeNumber of Subjects (n)Mean Oral Clearance (L/h)95% Confidence Interval (L/h)Reference
1/1150.850.80 - 0.89[4]
1/270.770.67 - 0.88[4]
1/330.600.58 - 0.62[4]
2/210.57N/A[4]

Table 2: Fold-Increase in Tolbutamide Plasma Exposure (AUC) in Carriers of Variant CYP2C9 Alleles Compared to Wild-Type (1/1)

CYP2C9 GenotypeNumber of Subjects (n)Fold Increase in AUC (0-∞)p-valueReference
1/251.5< 0.05[1]
1/351.9< 0.05[1]

Table 3: Reduction in Tolbutamide Oral and Formation Clearance in Carriers of Variant CYP2C9 Alleles Compared to Wild-Type (1/1)

CYP2C9 GenotypeNumber of Subjects (n)Reduction in Oral ClearanceReduction in Formation ClearanceReference
1/2529%38%[1]
1/3548%56%[1]

Experimental Protocols

This section outlines a typical experimental protocol for a clinical study designed to assess the in vivo CYP2C9 phenotype using this compound.

1. Subject Recruitment and Genotyping:

  • Recruit a cohort of healthy volunteers.

  • Obtain informed consent from all participants.

  • Collect a blood sample for DNA extraction and CYP2C9 genotyping.

  • Genotyping is typically performed using polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) methods or direct sequencing to identify the CYP2C91, CYP2C92, and CYP2C9*3 alleles.[1]

2. Drug Administration:

  • Subjects should fast overnight prior to drug administration.

  • Administer a single oral dose of this compound. A low dose of 125 mg is recommended to minimize the risk of hypoglycemia while still providing accurate phenotyping data.[4]

  • The use of 13C-labeled tolbutamide allows for sensitive and specific detection by mass spectrometry, distinguishing it from any endogenous compounds.

3. Sample Collection:

  • Collect serial blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose into tubes containing an appropriate anticoagulant.

  • Separate plasma by centrifugation and store at -80°C until analysis.

  • Collect urine in intervals (e.g., 0-12 hours and 12-24 hours) to measure the excretion of tolbutamide and its metabolites.[1]

4. Sample Analysis:

  • Plasma concentrations of this compound and its primary metabolites, 4'-hydroxy-tolbutamide-13C and carboxy-tolbutamide-13C, are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

  • The use of stable isotope-labeled internal standards is recommended for accurate quantification.

5. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters, including:

    • Area under the plasma concentration-time curve (AUC)

    • Oral clearance (CL/F)

    • Elimination half-life (t1/2)

  • Formation clearance of the metabolites can also be calculated to assess the specific metabolic pathways.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of tolbutamide, a typical experimental workflow for CYP2C9 phenotyping, and the relationship between CYP2C9 genotype and metabolic clearance.

Tolbutamide_Metabolism Tolbutamide This compound Hydroxytolbutamide 4'-hydroxy-tolbutamide-13C Tolbutamide->Hydroxytolbutamide CYP2C9 Carboxytolbutamide Carboxy-tolbutamide-13C Hydroxytolbutamide->Carboxytolbutamide Alcohol/Aldehyde Dehydrogenase

Figure 1: Metabolic pathway of this compound.

Experimental_Workflow A Subject Recruitment & Genotyping B This compound Administration A->B C Blood & Urine Sample Collection B->C D LC-MS/MS Analysis C->D E Pharmacokinetic Analysis D->E F Data Interpretation E->F

Figure 2: Experimental workflow for CYP2C9 phenotyping.

Genotype_Phenotype_Correlation cluster_genotype CYP2C9 Genotype cluster_phenotype This compound Clearance Wild-Type (1/1) Wild-Type (1/1) Normal Clearance Normal Clearance Wild-Type (1/1)->Normal Clearance Intermediate Metabolizer (1/2, 1/3) Intermediate Metabolizer (1/2, 1/3) Decreased Clearance Decreased Clearance Intermediate Metabolizer (1/2, 1/3)->Decreased Clearance Poor Metabolizer (2/2, 2/3, 3/3) Poor Metabolizer (2/2, 2/3, 3/3) Significantly Decreased Clearance Significantly Decreased Clearance Poor Metabolizer (2/2, 2/3, 3/3)->Significantly Decreased Clearance

Figure 3: Correlation between CYP2C9 genotype and metabolic clearance.

References

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